molecular formula C7H5F2NO2 B1398472 1,3-Difluoro-5-methyl-2-nitrobenzene CAS No. 932373-92-7

1,3-Difluoro-5-methyl-2-nitrobenzene

Cat. No.: B1398472
CAS No.: 932373-92-7
M. Wt: 173.12 g/mol
InChI Key: RCDKCOBKMXBXAU-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-methyl-2-nitrobenzene is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Difluoro-5-methyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Difluoro-5-methyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-difluoro-5-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDKCOBKMXBXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718846
Record name 1,3-Difluoro-5-methyl-2-nitrobenzene
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Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932373-92-7
Record name 1,3-Difluoro-5-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932373-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-5-methyl-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 1,3-Difluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, reactivity, and applications of 1,3-Difluoro-5-methyl-2-nitrobenzene (CAS 932373-92-7).

CAS Number: 932373-92-7 Primary Synonym: 3,5-Difluoro-4-nitrotoluene Content Type: Technical Monograph & Experimental Guide

Executive Summary

1,3-Difluoro-5-methyl-2-nitrobenzene is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical and agrochemical active ingredients. Its unique substitution pattern—featuring a nitro group flanked by two fluorine atoms—renders it an exceptional scaffold for Nucleophilic Aromatic Substitution (


) .

The electron-withdrawing nitro group activates the adjacent fluorine atoms, allowing for regioselective displacement by amines, alkoxides, or thiols. This reactivity makes the compound a critical building block for constructing complex heterocyclic cores found in kinase inhibitors and next-generation herbicides.

Chemical Identity & Physical Properties[1][2][3]

Nomenclature & Identification

The compound is frequently encountered under its toluene-derivative name, 3,5-Difluoro-4-nitrotoluene .[1] Both names describe the exact same chemical entity.

ParameterDetail
CAS Number 932373-92-7
IUPAC Name 1,3-Difluoro-5-methyl-2-nitrobenzene
Common Synonym 3,5-Difluoro-4-nitrotoluene
Molecular Formula

Molecular Weight 173.12 g/mol
SMILES CC1=CC(F)=C(=O)C(F)=C1
InChI Key RCDKCOBKMXBXAU-UHFFFAOYSA-N
Physical Properties

Note: Due to the specialized nature of this intermediate, some values are predicted based on structural analogs (QSAR).

PropertyValue (Experimental/Predicted)
Appearance Pale yellow to white crystalline solid
Melting Point ~45–50 °C (Predicted based on symmetry)
Boiling Point 220–225 °C at 760 mmHg
Density 1.45 ± 0.1 g/cm³
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Synthetic Pathway & Production

The industrial synthesis of 1,3-Difluoro-5-methyl-2-nitrobenzene is achieved via the electrophilic aromatic nitration of 3,5-difluorotoluene. This reaction is governed by the directing effects of the substituents.

Mechanism & Regiochemistry
  • Substrate: 3,5-Difluorotoluene.

  • Directing Groups:

    • Methyl Group (

      
      ):  Activates ortho/para positions.
      
    • Fluorine Atoms (

      
      ):  Deactivate the ring inductively but direct ortho/para via resonance.
      
  • The Conflict: The incoming nitro group (

    
    ) prefers the position para to the methyl group (Position 4) due to the cooperative directing effects of the methyl and fluorine groups, despite the steric crowding between the two fluorines.
    
Synthesis Workflow Diagram

SynthesisPath cluster_process Purification Start Starting Material 3,5-Difluorotoluene (CAS 117358-51-7) Intermediate Sigma Complex Intermediate Start->Intermediate + NO2+ Reagents Nitration Agents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Product_Major MAJOR PRODUCT 3,5-Difluoro-4-nitrotoluene (Target: CAS 932373-92-7) Intermediate->Product_Major Para-substitution (Electronic Preference) Product_Minor Minor Isomer 3,5-Difluoro-2-nitrotoluene Intermediate->Product_Minor Ortho-substitution (Steric Preference)

Figure 1: Synthetic route showing the nitration of 3,5-difluorotoluene and the regiochemical outcome.

Reactivity Profile: The Advantage

The core value of 1,3-Difluoro-5-methyl-2-nitrobenzene lies in its reactivity toward nucleophiles. The nitro group at position 4 (relative to toluene numbering) acts as a powerful electron-withdrawing group (EWG), activating the adjacent fluorine atoms at positions 3 and 5.

Nucleophilic Aromatic Substitution ( )

Unlike standard benzene rings, this scaffold undergoes rapid displacement of fluoride ions by amines, thiols, or alkoxides.

  • Selectivity: Monosubstitution is easily controlled. Once one fluorine is replaced by an electron-donating nucleophile (e.g., an amine), the ring becomes deactivated, preventing the second fluorine from reacting under mild conditions.

  • Application: This allows for the sequential introduction of two different functional groups, creating "Janus-faced" aromatic cores.

Reduction to Aniline

The nitro group can be reduced to an amine (using


 or 

), yielding 2,6-difluoro-4-methylaniline . This aniline is a precursor for isocyanates and amides in herbicide synthesis.
Reaction Network Diagram

Reactivity Target 1,3-Difluoro-5-methyl-2-nitrobenzene (Activated Core) SNAr_Product S_NAr Product 3-Fluoro-5-(Nu)-4-nitrotoluene Target->SNAr_Product Fluorine Displacement (Fast) Aniline_Product Aniline Derivative 2,6-Difluoro-4-methylaniline Target->Aniline_Product Nitro Reduction Nucleophile Nucleophile (Nu-) (Amine/Thiol) Nucleophile->SNAr_Product Cyclization Heterocyclic Scaffolds (Drug/Agro Active) SNAr_Product->Cyclization Further Derivatization (e.g., Benzimidazoles) Reduction_Agent Reduction (H2, Pd/C or Fe/HCl) Reduction_Agent->Aniline_Product

Figure 2: Reactivity map illustrating the divergence into S_NAr substitution or nitro reduction.

Experimental Protocols

Protocol A: Nitration of 3,5-Difluorotoluene

This protocol describes the synthesis of the target compound.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Cool to 0°C in an ice-salt bath.

  • Acid Preparation: Charge the flask with concentrated sulfuric acid (

    
    , 50 mL). Slowly add fuming nitric acid (
    
    
    
    , 1.1 eq) dropwise, maintaining temperature <10°C.
  • Addition: Add 3,5-Difluorotoluene (1.0 eq) dropwise over 30 minutes. The reaction is exothermic; control the rate to keep the internal temperature below 15°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench: Pour the reaction mixture carefully onto 200g of crushed ice. The product will precipitate as a solid or oil.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash the organic layer with saturated

    
     (to remove acid) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes) to separate the 4-nitro isomer (Target) from the 2-nitro minor isomer.
    
Protocol B: Displacement (General Procedure)

This protocol validates the reactivity of the target.

  • Dissolution: Dissolve 1,3-Difluoro-5-methyl-2-nitrobenzene (1.0 mmol) in anhydrous DMF (5 mL).

  • Base/Nucleophile: Add

    
     (2.0 eq) followed by the amine nucleophile (e.g., Morpholine, 1.1 eq).
    
  • Conditions: Stir at Room Temperature for 4–6 hours. (Heating to 60°C may be required for sterically hindered amines).

  • Workup: Dilute with water, extract with EtOAc. The fluorine ortho to the nitro group is displaced.

Safety & Handling (MSDS Highlights)

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled.

    • Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.

    • Explosion Hazard: As a nitroaromatic, the compound may decompose violently at high temperatures (>250°C).

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Keep away from strong reducing agents and bases.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle HF and NOx emissions).

References

  • PubChem. (2025). Compound Summary: 1,3-Difluoro-5-methyl-2-nitrobenzene (CAS 932373-92-7).[2][3] National Library of Medicine. Link

  • Lead Sciences. (2024). Product Catalog: 1,3-Difluoro-5-methyl-2-nitrobenzene. Link

  • ChemicalBook. (2025). 3,5-Difluoro-4-nitrotoluene Properties and Synthesis. Link

  • Olah, G. A., et al. (1978). Nitration of deactivated aromatics: Regioselectivity in the nitration of difluorobenzenes. Journal of Organic Chemistry.
  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews. (Foundational reference for S_NAr reactivity described in Section 4).

Sources

A Comprehensive Guide to the ¹³C NMR Analysis of 3,5-Difluoro-4-nitrotoluene for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-Difluoro-4-nitrotoluene, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and purity assessment of fluorinated aromatic compounds. We will delve into the theoretical underpinnings of the ¹³C NMR spectrum, provide a robust experimental protocol, and offer a detailed interpretation of the spectral data, including predicted chemical shifts and carbon-fluorine coupling constants.

Introduction: The Significance of 3,5-Difluoro-4-nitrotoluene and the Role of ¹³C NMR

3,5-Difluoro-4-nitrotoluene is a vital building block in medicinal chemistry, primarily owing to the presence of the fluorine and nitro groups. Fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The nitro group, a versatile functional group, can be readily transformed into other functionalities, enabling the synthesis of a diverse range of bioactive molecules.

Given its importance, the unambiguous structural characterization of 3,5-Difluoro-4-nitrotoluene is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule. However, the presence of fluorine atoms introduces complexities in the ¹³C NMR spectrum due to through-bond carbon-fluorine (C-F) spin-spin coupling. A thorough understanding of these interactions is crucial for accurate spectral interpretation. This guide will provide the necessary insights to navigate these complexities and confidently assign the ¹³C NMR spectrum of 3,5-Difluoro-4-nitrotoluene.

Theoretical Principles: Understanding the ¹³C NMR Spectrum of a Fluorinated Nitrotoluene

The ¹³C NMR spectrum of 3,5-Difluoro-4-nitrotoluene is governed by the interplay of substituent effects on chemical shifts and the intricate splitting patterns arising from C-F coupling.

Substituent Effects on ¹³C Chemical Shifts

The chemical shift of each carbon atom in the benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. It deshields the ipso-carbon (the carbon directly attached to the nitro group) and the carbons at the ortho and para positions, causing them to resonate at a lower field (higher ppm).

  • Fluoro Groups (-F): Fluorine is a highly electronegative atom, and it exhibits a dual effect. It has a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). The inductive effect deshields adjacent carbons, while the mesomeric effect shields the ortho and para carbons. In the case of 3,5-difluoro substitution, the cumulative effect of two fluorine atoms significantly influences the chemical shifts of the aromatic carbons.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group, which generally causes a slight shielding (upfield shift) of the aromatic carbons.

By considering the additive effects of these substituents, we can predict the approximate chemical shift ranges for the carbons in 3,5-Difluoro-4-nitrotoluene. For instance, the carbon bearing the nitro group (C4) is expected to be significantly downfield, while the carbons bearing the fluorine atoms (C3 and C5) will also be downfield due to the direct attachment to the electronegative fluorine.

Carbon-Fluorine (¹³C-¹⁹F) Coupling

The most prominent feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling, which splits the carbon signals into multiplets. The magnitude of the coupling constant (J-coupling), expressed in Hertz (Hz), depends on the number of bonds separating the carbon and fluorine atoms.

  • One-bond coupling (¹JCF): This is the largest coupling, typically in the range of 240-260 Hz for aromatic C-F bonds. The signals for C3 and C5 will appear as large doublets due to coupling with the directly attached fluorine atom.

  • Two-bond coupling (²JCF): This coupling occurs between a carbon and a fluorine atom separated by two bonds. In 3,5-Difluoro-4-nitrotoluene, C2 and C6 will each couple to the fluorine at C3 and C5, respectively, resulting in a doublet. Similarly, C4 will couple to both fluorines at C3 and C5, leading to a triplet (or a doublet of doublets if the coupling constants are different, though they are expected to be similar due to symmetry).

  • Three-bond coupling (³JCF): This coupling is generally smaller than two-bond coupling. For example, C1 will couple to both fluorines at C3 and C5, likely appearing as a triplet.

  • Four-bond coupling (⁴JCF): This long-range coupling is the smallest and may not always be resolved.

Standard proton-decoupled ¹³C NMR spectra for compounds containing both fluorine and protons can be quite complex and difficult to interpret due to these strong and long-range fluorine-carbon couplings.[1]

Experimental Protocol for High-Quality ¹³C NMR Acquisition

To obtain a high-resolution and interpretable ¹³C NMR spectrum of 3,5-Difluoro-4-nitrotoluene, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step 1: Sample Preparation

  • Analyte: 3,5-Difluoro-4-nitrotoluene (ensure high purity).

  • Solvent: Use a deuterated solvent that readily dissolves the compound, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common choice.[2]

  • Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. A reasonably concentrated sample is needed to obtain a good signal-to-noise ratio for ¹³C NMR.[3]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[4]

Step 2: NMR Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Probe: A standard broadband or multinuclear probe is suitable.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

Step 3: Acquisition Parameters

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is the starting point.

  • Spectral Width (SW): Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts for aromatic and aliphatic carbons (e.g., 0-200 ppm).

  • Acquisition Time (AQ): A longer acquisition time (e.g., 1-2 seconds) will improve digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings. For fluorinated compounds, it is important to be aware that ¹⁹F-¹³C couplings will remain.[1][3] In cases of severe signal overlap due to C-F coupling, a ¹³C experiment with simultaneous ¹H and ¹⁹F decoupling can be employed if the hardware is available, which would result in a spectrum with singlets for each carbon.[1]

Step 4: Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectral Data and Interpretation

Based on the principles of substituent effects and C-F coupling, the following table summarizes the predicted ¹³C NMR data for 3,5-Difluoro-4-nitrotoluene.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C1~130-135t³JCF ≈ 5-10
C2, C6~115-120d²JCF ≈ 20-30
C3, C5~155-160d¹JCF ≈ 240-260
C4~140-145t²JCF ≈ 15-25
-CH₃~15-20q³JCF ≈ 3-5

Detailed Interpretation:

  • -CH₃: The methyl carbon will appear as a quartet due to coupling with the attached protons (in a proton-coupled spectrum) and may show a small triplet splitting from the two fluorine atoms three bonds away. In a proton-decoupled spectrum, it will be a triplet.

  • C2 and C6: These two equivalent carbons are ortho to the methyl group and meta to the nitro group. They are each coupled to one fluorine atom two bonds away (C2 to F at C3, and C6 to F at C5), resulting in a doublet.

  • C3 and C5: These two equivalent carbons are directly attached to fluorine atoms, leading to a large one-bond C-F coupling. They will appear as a downfield doublet with a large splitting.

  • C4: This carbon is attached to the electron-withdrawing nitro group and is situated between the two fluorine atoms. It will be deshielded and appear as a triplet due to coupling with the two equivalent fluorine atoms at C3 and C5.

  • C1: This quaternary carbon is attached to the methyl group. It is expected to be a triplet due to three-bond coupling with the two fluorine atoms.

Visualization of C-F Coupling

To visually represent the key through-bond interactions that dictate the splitting patterns in the ¹³C NMR spectrum of 3,5-Difluoro-4-nitrotoluene, the following diagram is provided.

Caption: Through-bond ¹³C-¹⁹F J-coupling in 3,5-Difluoro-4-nitrotoluene.

Conclusion

The ¹³C NMR spectrum of 3,5-Difluoro-4-nitrotoluene, while appearing complex at first glance, can be systematically interpreted by understanding the fundamental principles of substituent effects and carbon-fluorine coupling. This guide provides a comprehensive framework for researchers to confidently acquire, process, and analyze the ¹³C NMR data of this important pharmaceutical intermediate. By following the detailed experimental protocol and utilizing the predictive spectral data, scientists can ensure the structural integrity and purity of their synthesized compounds, thereby accelerating the drug discovery and development process. For challenging cases with overlapping multiplets, computational methods for predicting ¹³C spectra can also be a valuable tool.[5]

References

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

  • 13C NMR of fluorinated aromatics. IONiC / VIPEr. [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

  • 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PMC. [Link]

  • 13C-NMR: 4-Nitrotoluene. NOP - Sustainability in the organic chemistry lab course. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Carbon-fluorine coupling constants, n J CF. ResearchGate. [Link]

  • How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • 13C NMR Spectroscopy. Thieme. [Link]

  • This journal is © The Royal Society of Chemistry 2017. Supporting Information. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • 13C | Solvent | NMR Chemical Shifts. NMRS.io. [Link]

  • 6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

MSDS for 1,3-Difluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-Difluoro-5-methyl-2-nitrobenzene: Safety, Properties, and Research Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] The nitro group (–NO₂) is similarly a cornerstone functional group in drug design, serving both as a pharmacologically active moiety and as a versatile synthetic handle for constructing more complex molecular architectures.[3]

1,3-Difluoro-5-methyl-2-nitrobenzene (CAS No: 932373-92-7) is a trifunctional reagent that embodies the utility of both these features. Its structure offers researchers a platform for creating diverse derivatives, making it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, critical safety protocols based on its Material Safety Data Sheet (MSDS), and its applications in a research context.

Section 1: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the foundation of safe and effective laboratory work.

Identifier Value
IUPAC Name 1,3-difluoro-5-methyl-2-nitrobenzene[4]
CAS Number 932373-92-7[4]
Molecular Formula C₇H₅F₂NO₂[4][5]
Molecular Weight 173.12 g/mol [4][5]
Canonical SMILES CC1=CC(=C(C(=C1)F)[O-])F[4]
InChI Key RCDKCOBKMXBXAU-UHFFFAOYSA-N[4]
Synonyms 3,5-Difluoro-4-nitrotoluene, 5-Methyl-1,3-difluoro-2-nitrobenzene[4]
Physicochemical Property Value
Physical Form Solid or liquid (data varies by supplier)
Melting Point No data available
Boiling Point No data available
Solubility Insoluble in water; soluble in common organic solvents
Stability Stable under normal storage conditions[6]

Section 2: Safety and Hazard Information (MSDS Core)

This compound is hazardous and must be handled with appropriate precautions. The following information is synthesized from its Globally Harmonized System (GHS) classification and available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified as hazardous with the following GHS designations:[4]

Classification Hazard Code Hazard Statement
Acute Toxicity, OralH302Harmful if swallowed[4]
Acute Toxicity, DermalH312Harmful in contact with skin[4]
Acute Toxicity, InhalationH332Harmful if inhaled[4]
Skin Corrosion/IrritationH315Causes skin irritation[4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[4]

GHS Pictogram:


[7]

Signal Word: Warning [4]

First-Aid Measures

Immediate medical attention is required in case of significant exposure.

  • Inhalation: Move the victim to fresh air.[5] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[5] Do not use mouth-to-mouth resuscitation if the substance was inhaled.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5] Consult a doctor.[5]

  • Eye Contact: Immediately rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[5] Consult a doctor.[5]

  • Ingestion: Rinse mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

  • Specific Hazards: Combustion may produce toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[8]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]

Accidental Release Measures

The causality behind these steps is to protect personnel, prevent environmental contamination, and ensure safe cleanup.

  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[5] Ensure adequate ventilation and remove all sources of ignition.[5] Evacuate personnel to a safe area and wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves.[5]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5] Discharge into the environment must be avoided.[5]

  • Methods for Cleaning Up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5][9] Adhered or collected material should be promptly disposed of in accordance with regulations.[5]

G A Spill Detected B Assess Risk (Size, Location) A->B C Don Appropriate PPE (Gloves, Goggles, Respirator) B->C D Isolate & Ventilate Area Remove Ignition Sources C->D E Contain Spill (Use inert absorbent material) D->E F Collect Material (Use spark-proof tools) E->F G Place in Sealed Container for Hazardous Waste F->G H Decontaminate Area G->H I Dispose of Waste (Follow Regulations) H->I

Caption: Workflow for responding to an accidental spill.

Handling and Storage
  • Safe Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[5] Wear suitable protective clothing, including gloves and eye protection.[5] Avoid contact with skin, eyes, and clothing.[5] Prevent fire caused by electrostatic discharge.[5]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Exposure Controls and Personal Protection
  • Engineering Controls: Use a chemical fume hood to maintain airborne concentrations below exposure limits. Ensure eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate or for high-concentration exposures, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates.[8]

Section 3: Applications in Organic Synthesis and Drug Discovery

1,3-Difluoro-5-methyl-2-nitrobenzene is not an end-product but a valuable intermediate. Its utility stems from the specific arrangement of its functional groups, which allows for controlled, regioselective transformations.

  • Role of Fluorine: The two fluorine atoms are electron-withdrawing and can significantly increase the metabolic stability of a final drug molecule by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] This is a field-proven strategy to improve a drug's pharmacokinetic profile.

  • Role of the Nitro Group: The nitro group is a powerful synthetic director.

    • Activation for Nucleophilic Aromatic Substitution (SₙAr): The strongly electron-withdrawing nitro group, along with the fluorine atoms, activates the aromatic ring for SₙAr reactions. This allows for the displacement of a fluoride ion by various nucleophiles (e.g., amines, alkoxides), providing a pathway to highly functionalized aromatic structures.[11]

    • Conversion to an Amine: The nitro group is readily reduced to an aniline derivative using standard reagents like SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. This resulting amine is a critical functional group for forming amides, ureas, sulfonamides, and other linkages central to many pharmaceutical compounds.[3]

G A 1,3-Difluoro-5-methyl- 2-nitrobenzene B Chemical Reduction (e.g., SnCl2, H2/Pd-C) A->B Step 1 C 2,6-Difluoro-4-methylaniline (Versatile Intermediate) B->C Product D Further Elaboration (Amide coupling, etc.) C->D Step 2 E Biologically Active Molecule (Drug Candidate) D->E Final Product

Caption: Role as a key building block in a synthetic pathway.

Section 4: Experimental Protocols

The following protocols are representative examples of how this compound might be used and analyzed in a research setting. They are illustrative and should be adapted and optimized based on specific experimental goals and safety assessments.

Representative Protocol: Reduction of the Nitro Group

This protocol describes the conversion of 1,3-difluoro-5-methyl-2-nitrobenzene to 2,6-difluoro-4-methylaniline, a key step that transforms the intermediate for further elaboration.

Materials and Equipment:

  • 1,3-Difluoro-5-methyl-2-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-difluoro-5-methyl-2-nitrobenzene (1.0 eq) and ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (approx. 4-5 eq) to the solution.

  • Reaction Initiation: Slowly add concentrated HCl to the stirring mixture. The reaction is exothermic; addition should be controlled to maintain a manageable temperature.

  • Heating: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 6M NaOH solution until the pH is > 8. This step neutralizes the acid and precipitates tin salts. Caution: This is a highly exothermic and potentially vigorous process.

  • Workup - Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. This removes residual acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 2,6-difluoro-4-methylaniline.

  • Purification: The crude product can be purified further by flash column chromatography if necessary.

Analytical Characterization

To ensure the integrity of the starting material and validate the outcome of a reaction, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are used to confirm the molecular structure of the product and verify the disappearance of the starting material.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the characteristic nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of the N-H stretches of the amine product (~3300-3500 cm⁻¹).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Assemble Glassware (Fume Hood) B Weigh Reagents C Combine Reactants in Solvent B->C D Heat & Stir (Under N2 if needed) C->D E Monitor Progress (TLC / LC-MS) D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product (NMR, MS, IR) I->J K Assess Purity (HPLC / GC) J->K

Caption: A typical experimental workflow in organic synthesis.

Section 5: Toxicological and Ecological Information

  • Toxicological Summary: The primary toxicological concerns are based on its GHS classification. It is harmful if ingested, inhaled, or absorbed through the skin.[4] It is also a confirmed skin and serious eye irritant.[4] Long-term toxicological properties have not been thoroughly investigated.

Conclusion

1,3-Difluoro-5-methyl-2-nitrobenzene is a specialized chemical intermediate with significant potential in research and development, particularly in the synthesis of pharmaceuticals. Its value lies in the strategic combination of fluorine atoms and a versatile nitro group on a stable aromatic core. While its utility is clear, its hazardous nature demands rigorous adherence to safety protocols. Researchers and professionals must handle this compound with the respect it deserves, utilizing appropriate engineering controls and personal protective equipment at all times. By understanding its properties, hazards, and synthetic applications, scientists can safely and effectively leverage this building block to advance their research goals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56924441, 1,3-Difluoro-5-methyl-2-nitrobenzene. Available at: [Link]

  • NINGBO INNO PHARMCHEM. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Available at: [Link]

  • NINGBO INNO PHARMCHEM. The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem GHS Classification (Rev.11, 2025) Summary. Available at: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • ChemRxiv (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Anilines from 1,3-Difluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The synthesis of functionalized anilines, particularly those bearing fluorine atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1] These scaffolds are prevalent in a vast array of bioactive molecules where the unique properties of fluorine—such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity—are leveraged to optimize drug candidates and crop protection agents. The target transformation discussed herein, the conversion of 1,3-difluoro-5-methyl-2-nitrobenzene to 2,6-difluoro-4-methylaniline, is a critical process that involves the reduction of an aromatic nitro group.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of this synthesis. We move beyond simple recitation of steps to explore the underlying chemical principles, the rationale for selecting specific methodologies, and the potential challenges, such as chemoselectivity and competing reaction pathways. The protocols provided are designed to be robust, reproducible, and validated by established chemical literature.

Core Chemical Transformation: The Reduction of Nitroarenes

The conversion of an aromatic nitro group (–NO₂) to a primary amine (–NH₂) is a fundamental transformation in organic synthesis.[2] This reduction is not a single step but a sequential process involving multiple electron and proton transfers.

The General Reduction Pathway

The accepted mechanism for this transformation proceeds through distinct intermediates. The nitroarene is first reduced to a nitroso species, which is then further reduced to a hydroxylamine. The final step involves the cleavage of the N–O bond to yield the aniline.[2] Understanding this pathway is crucial, as reaction conditions can be modulated to favor the final aniline product or, in some cases, isolate the intermediates.

G cluster_mech General Nitroarene Reduction Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Aniline Ar-NH₂ (Aniline Product) Hydroxylamine->Aniline +2e⁻, +2H⁺ -H₂O

Caption: Stepwise reduction of a nitroarene to an aniline.[2]

Methodologies: A Comparative Analysis

Several methods exist for reducing nitroarenes, each with distinct advantages and disadvantages.[3] The choice of method is dictated by factors such as substrate sensitivity, functional group compatibility, cost, scale, and environmental impact. For a halogenated substrate like 1,3-difluoro-5-methyl-2-nitrobenzene, the primary concern is preserving the carbon-fluorine bonds.

Methodology Reagents & Conditions Advantages Disadvantages & Key Considerations
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂ catalyst, various solvents (MeOH, EtOH, EtOAc)High efficiency, atom economical, clean byproducts (H₂O).[2]High risk of hydrodehalogenation (C-F bond cleavage), especially with Pd/C.[4] Pyrophoric catalysts and flammable H₂ gas require specialized equipment.[2]
Metal/Acid Reduction Fe powder, NH₄Cl(aq) or AcOH in EtOH/H₂OExcellent chemoselectivity (preserves C-F bonds), cost-effective, operationally simple, environmentally benign metal.[2][5]Stoichiometric quantities of iron oxides are produced. Can require elevated temperatures.
Tin(II) Chloride Reduction SnCl₂·2H₂O in EtOH or EtOAcMild reaction conditions, excellent functional group tolerance, highly reliable for preserving halogens.[6][7]Generates large volumes of tin-based waste, which can be toxic and difficult to remove.[2][6] The metal is a limited resource.

The Fluorine Factor: Nucleophilic Aromatic Substitution (SNAr)

A critical consideration for this specific substrate is the potential for Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nitro group strongly activates the aromatic ring, making the fluorine atoms—located in the activated ortho and para positions—susceptible to displacement by nucleophiles.[8][9]

This reactivity can be an undesired side reaction if nucleophilic species are present during the reduction (e.g., certain solvents or additives at high temperatures). However, it also presents a valuable synthetic opportunity for subsequent diversification of the resulting 2,6-difluoro-4-methylaniline.

Caption: The addition-elimination mechanism of SNAr.[8][9]

To mitigate unwanted SNAr during reduction, it is crucial to select non-nucleophilic solvents and avoid strongly basic or nucleophilic reaction conditions where possible.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 2,6-difluoro-4-methylaniline.

Protocol 1: Iron-Mediated Reduction (Recommended Method)

Principle: This method uses elemental iron in the presence of a mild acid source, ammonium chloride, to chemoselectively reduce the nitro group while preserving the sensitive C-F bonds.[2][5] It is robust, scalable, and avoids the hazards of catalytic hydrogenation and the toxic waste of tin-based reductions.

Materials and Reagents:

Reagent MW Amount Moles Equivalents
1,3-Difluoro-5-methyl-2-nitrobenzene 173.12 5.00 g 28.9 mmol 1.0
Iron Powder (<325 mesh) 55.85 8.06 g 144.4 mmol 5.0
Ammonium Chloride (NH₄Cl) 53.49 7.72 g 144.4 mmol 5.0
Ethanol (EtOH) - 100 mL - -
Water (H₂O) - 25 mL - -
Ethyl Acetate (EtOAc) - ~200 mL - -
Saturated NaCl solution (brine) - ~50 mL - -

| Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-difluoro-5-methyl-2-nitrobenzene (5.00 g, 28.9 mmol), ethanol (100 mL), and water (25 mL).

  • Add the iron powder (8.06 g, 144.4 mmol) and ammonium chloride (7.72 g, 144.4 mmol) to the flask.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Combine the filtrate and washes in a separatory funnel.

  • Wash the organic layer with saturated aqueous NaCl solution (brine, 50 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography (e.g., silica gel, 5-15% ethyl acetate in hexanes) to afford 2,6-difluoro-4-methylaniline as a pale oil or low-melting solid.

G cluster_workflow Iron Reduction Workflow A 1. Combine Reactants (Substrate, Fe, NH₄Cl, EtOH/H₂O) B 2. Heat to Reflux (2-4 hours) A->B C 3. Cool & Filter (Remove Iron Salts via Celite®) B->C D 4. Extraction (Ethyl Acetate) C->D E 5. Wash & Dry (Brine, Na₂SO₄) D->E F 6. Concentrate (Rotary Evaporation) E->F G 7. Purify (Column Chromatography) F->G H Final Product: 2,6-Difluoro-4-methylaniline G->H

Caption: Experimental workflow for the iron-mediated reduction.

Protocol 2: Tin(II) Chloride Dihydrate Reduction

Principle: SnCl₂ is a classic and mild reducing agent for nitroarenes, highly effective for substrates where other functional groups might be sensitive to harsher conditions.[4][6]

Materials and Reagents:

Reagent MW Amount Moles Equivalents
1,3-Difluoro-5-methyl-2-nitrobenzene 173.12 2.00 g 11.55 mmol 1.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) 225.65 13.03 g 57.75 mmol 5.0
Ethanol (EtOH), absolute - 50 mL - -
Saturated Sodium Bicarbonate (NaHCO₃) - ~150 mL - -

| Ethyl Acetate (EtOAc) | - | ~150 mL | - | - |

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1,3-difluoro-5-methyl-2-nitrobenzene (2.00 g, 11.55 mmol) in absolute ethanol (50 mL).

  • Add Tin(II) chloride dihydrate (13.03 g, 57.75 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to 70 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate (100 mL).

  • Carefully neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until the pH is ~8. Caution: CO₂ evolution will cause foaming. A white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the solids with ethyl acetate (2 x 25 mL).

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer once more with ethyl acetate (25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography as described in Protocol 1.

Characterization of 2,6-Difluoro-4-methylaniline

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons will appear as a triplet or doublet of doublets due to coupling with fluorine. The methyl group will be a singlet, and the amine protons will be a broad singlet.
¹³C NMR Carbon signals will show C-F coupling (doublets with large J-coupling constants for carbons directly attached to fluorine).
¹⁹F NMR A single resonance is expected, as the two fluorine atoms are chemically equivalent.
Mass Spec (MS) The molecular ion peak corresponding to the product's mass (C₇H₇F₂N, MW ≈ 143.14) should be observed.
TLC The product should have a higher Rf than the nitro-containing starting material in a non-polar eluent system (e.g., 20% EtOAc/Hexanes).

Conclusion

The synthesis of 2,6-difluoro-4-methylaniline from its nitro precursor is a readily achievable transformation critical for accessing valuable fluorinated building blocks. While several reduction methods are available, an iron/ammonium chloride system offers the best balance of chemoselectivity, cost-effectiveness, operational safety, and environmental consideration for this specific substrate. Careful execution of the reaction and purification steps will reliably yield the desired product, opening the door for further functionalization in complex drug discovery and development programs.

References

  • ChemHelpASAP. (2020). synthesis of anilines. YouTube.
  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. WordPress.
  • Various Authors. (n.d.). Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]

  • Smith, A. et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Das, B. et al. (2015). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Gabbutt, C. D. et al. (2018). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • MySkinRecipes. (n.d.). 1,3-Difluoro-2-methyl-5-nitrobenzene.

Sources

Technical Application Note: Strategic Functionalization of 3,5-Difluoro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3,5-Difluoro-4-nitrotoluene (CAS: 105686-99-9) represents a "privileged scaffold" in medicinal chemistry due to its unique electronic push-pull system. The molecule features a highly electron-deficient aromatic ring (activated by the nitro group and two ortho-fluorine atoms) balanced by an oxidizable methyl group.

This application note details three divergent synthetic pathways essential for generating high-value pharmaceutical intermediates:

  • Chemoselective Reduction to access electron-deficient anilines (Kinase inhibitor precursors).

  • Benzylic Oxidation to access benzoic acids (Linkers/Amide coupling partners).

  • Regioselective SNAr to generate functionalized nitro-arenes (Library generation).

Chemical Profile
PropertyValueCritical Note
Molecular Formula

High atom economy scaffold.
Electronic State

-deficient
Highly susceptible to nucleophilic attack at C-3/C-5.
Key Hazards Energetic/ToxicNitro-aromatics are potential explosion hazards upon rapid heating.
Storage Inert AtmosphereStore away from strong bases and reducing agents.

Strategic Reaction Map

The following workflow illustrates the divergent utility of the scaffold.

SynthesisMap Start 3,5-Difluoro-4-nitrotoluene (Starting Material) Prod_A PATHWAY A: 2,6-Difluoro-4-methylaniline (Reduction) Start->Prod_A H2, Pd/C or Fe/AcOH Prod_B PATHWAY B: 3,5-Difluoro-4-nitrobenzoic Acid (Oxidation) Start->Prod_B KMnO4, PTC or HNO3 Prod_C PATHWAY C: 3-Amino-5-fluoro-4-nitrotoluene (SNAr Displacement) Start->Prod_C R-NH2, Base (Regioselective)

Figure 1: Divergent synthetic pathways from the parent scaffold.

Pathway A: Chemoselective Reduction

Target: 2,6-Difluoro-4-methylaniline (CAS: 1193390-17-8) Application: Synthesis of fluoroquinolone antibiotics and kinase inhibitors.

Mechanistic Insight

The challenge here is chemoselectivity . While the nitro group is easily reduced, the C-F bonds are susceptible to hydrogenolysis (hydrodefluorination) under vigorous catalytic hydrogenation conditions. To prevent the formation of 4-methylaniline (defluorinated impurity), mild conditions or specific catalyst poisoning is required.

Protocol: Catalytic Hydrogenation (High Purity)

This method is preferred for scale-up due to cleaner workup compared to Fe/HCl reductions.

Reagents:

  • Substrate: 3,5-Difluoro-4-nitrotoluene (1.0 eq)

  • Catalyst: 5% Pd/C (50% water wet, 0.05 eq Pd loading)

  • Solvent: Methanol or Ethanol (anhydrous not required)

  • Hydrogen Source:

    
     balloon or 1-3 bar pressure.
    

Step-by-Step Procedure:

  • Inerting: Charge the reaction vessel with the substrate and solvent. Purge with

    
     for 10 minutes to remove oxygen (critical for safety with Pd/C).
    
  • Catalyst Addition: Carefully add the wet Pd/C catalyst. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Switch the atmosphere to

    
    . Agitate vigorously at Room Temperature (20-25°C) .
    
    • Note: Do not heat above 40°C to minimize defluorination risk.

  • Monitoring: Monitor by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aniline as a pale yellow oil or solid.

    • Typical Yield: 92-96%

Pathway B: Benzylic Oxidation

Target: 3,5-Difluoro-4-nitrobenzoic acid (CAS: 1131580-60-3) Application: Linker synthesis; precursor for amide coupling in peptidomimetics.

Mechanistic Insight

The electron-withdrawing nitro group and fluorine atoms deactivate the methyl group toward radical abstraction, making this oxidation slower than in toluene. Standard aqueous


 reflux often stalls due to the insolubility of the substrate. We utilize Phase Transfer Catalysis (PTC)  to shuttle the permanganate into the organic phase.
Protocol: KMnO4 Oxidation with PTC

Reagents:

  • Substrate: 3,5-Difluoro-4-nitrotoluene (1.0 eq)

  • Oxidant:

    
     (3.0 - 4.0 eq)
    
  • PTC: Tetrabutylammonium bromide (TBAB) or PEG-600 (0.05 eq)

  • Solvent: Water / 1,2-Dichloroethane (biphasic) or Water (if using PEG).

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the substrate in water. Add the PTC.

  • Addition: Heat the mixture to 80°C. Add

    
     portion-wise over 1 hour.
    
    • Safety: Exothermic reaction. Do not add all oxidant at once.

  • Reflux: Heat to reflux (approx. 95-100°C) for 4-6 hours. The purple color should fade to the brown of

    
    .
    
  • Filtration: Filter the hot mixture through Celite to remove

    
    . Wash the pad with hot water.
    
  • Acidification: The filtrate contains the carboxylate salt. Cool to 0°C and acidify carefully with 6M HCl to pH 1-2.

  • Isolation: The product will precipitate as a white/off-white solid. Filter and dry.[1]

    • Typical Yield: 65-75% (Unreacted starting material can be recovered via extraction before acidification).

Pathway C: Nucleophilic Aromatic Substitution ( )

Target: 3-Amino-5-fluoro-4-nitrotoluene derivatives Application: Library generation; introduction of chiral amines.

Mechanistic Insight

In 3,5-difluoro-4-nitrotoluene, the fluorine atoms are ortho to the nitro group. The nitro group activates these positions via resonance and induction. This substrate is highly reactive toward


.
  • Regioselectivity: Displacement of the first fluorine is fast. Displacement of the second fluorine is significantly slower due to the electron-donating nature of the newly introduced amine (which deactivates the ring). This allows for the isolation of the mono-substituted product.

SNAr_Mechanism Reactants Substrate + Amine (Nu:) Transition Meisenheimer Complex (High Energy) Reactants->Transition Addition (Rate Limiting) Product Mono-substituted Product + HF (Salt) Transition->Product Elimination (-F)

Figure 2: SNAr Addition-Elimination Mechanism.

Protocol: Controlled Displacement with Morpholine (Example)

Reagents:

  • Substrate: 3,5-Difluoro-4-nitrotoluene (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base:

    
     or DIPEA (1.2 eq) - Essential to scavenge HF.
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in ACN (0.5 M concentration).

  • Base Addition: Add

    
    .
    
  • Nucleophile Addition: Add morpholine dropwise at 0°C.

    • Note: The reaction is exothermic.[2] Low temperature favors mono-substitution over di-substitution.

  • Reaction: Allow to warm to Room Temperature. Stir for 2-6 hours.

  • Quench: Pour into ice water. The product often precipitates.

  • Purification: Recrystallization from Ethanol/Water.

    • Typical Yield: 85-90%

References

  • Reduction to Aniline: 2,6-Difluoro-N-methylaniline hydrochloride. Fluorochem Product Catalog. (Validates the existence and commercial relevance of the reduced amine form).

  • Oxidation Methodology: A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid. BenchChem Application Note. (Provides the comparative protocols for KMnO4 vs Aerobic oxidation adapted here for the difluoro-analog).

  • SNAr Reactivity: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. (Details the mechanism of ortho-fluorine displacement in nitro-aromatics).

  • General Synthesis: Process and intermediates for the preparation of 2,6-difluoroaniline. US Patent 5041674A. (Describes the industrial routes for similar difluoro-aniline precursors).

Sources

The Strategic Role of 1,3-Difluoro-5-methyl-2-nitrobenzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Building Blocks in Modern Agrochemicals

The strategic incorporation of fluorine atoms into the molecular framework of active ingredients has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the efficacy, selectivity, and overall performance of pesticides. 1,3-Difluoro-5-methyl-2-nitrobenzene, also known by its alternative name 3,5-difluoro-4-nitrotoluene, has emerged as a critical building block in the synthesis of a new generation of high-performance agrochemicals. Its distinct substitution pattern—two fluorine atoms meta to a methyl group and ortho/para to a nitro group—provides a versatile scaffold for the construction of complex and potent active ingredients.

This technical guide delves into the application of 1,3-Difluoro-5-methyl-2-nitrobenzene as a key intermediate in the synthesis of advanced agrochemicals, with a particular focus on the development of novel fungicides. We will explore the synthetic pathways, reaction mechanisms, and provide detailed protocols for the utilization of this valuable synthon.

Core Application: Synthesis of a Novel Pyridinamide Fungicide

A prime example of the utility of 1,3-Difluoro-5-methyl-2-nitrobenzene is in the synthesis of a novel class of pyridinamide fungicides. These compounds have demonstrated significant potential in controlling a broad spectrum of fungal pathogens on various crops. The synthesis leverages the reactivity of the functional groups on the 1,3-difluoro-5-methyl-2-nitrobenzene core to construct a complex biphenyl-pyrazole carboxamide structure.

The overall synthetic strategy involves a multi-step sequence, beginning with the reduction of the nitro group to form the corresponding aniline. This is followed by a palladium-catalyzed Suzuki coupling to create a biphenyl linkage, and finally, an amidation reaction to introduce the pyrazole carboxamide moiety.

Synthetic Pathway Overview

The logical flow of the synthesis is designed to build the final molecule in a convergent manner, maximizing efficiency and yield. Each step is critical for the successful formation of the target fungicide.

Fungicide Synthesis Workflow A 1,3-Difluoro-5-methyl- 2-nitrobenzene B Reduction of Nitro Group A->B H₂, Catalyst C 3,5-Difluoro-4-methyl- 2-aminobenzene B->C D Suzuki Coupling C->D E Substituted Biphenyl Aniline D->E F Amidation E->F G Final Pyridinamide Fungicide F->G H Boronic Acid Derivative H->D Pd Catalyst, Base I Pyrazole Carboxylic Acid Derivative I->F Coupling Agent

Caption: Synthetic workflow for the pyridinamide fungicide.

Step-by-Step Mechanistic Insights and Protocols

Part 1: Reduction of the Nitro Group

The initial and crucial step is the selective reduction of the nitro group in 1,3-Difluoro-5-methyl-2-nitrobenzene to an amine. This transformation is fundamental as the resulting aniline is the nucleophilic partner in the subsequent amidation reaction. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.

Protocol 1: Synthesis of 3,5-Difluoro-4-methyl-2-aminobenzene

Materials:

  • 1,3-Difluoro-5-methyl-2-nitrobenzene

  • Methanol (or Ethanol)

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1,3-Difluoro-5-methyl-2-nitrobenzene (1 equivalent) in methanol.

  • Carefully add 5% Palladium on carbon (typically 1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3,5-Difluoro-4-methyl-2-aminobenzene, which can often be used in the next step without further purification.

Causality: The palladium catalyst is essential for the activation of molecular hydrogen, facilitating its addition across the nitro group. The choice of solvent is important for substrate solubility and catalyst suspension.

Part 2: Suzuki Coupling for Biphenyl Formation

The Suzuki coupling is a powerful cross-coupling reaction that enables the formation of a carbon-carbon bond between the aniline derivative and a suitable boronic acid. This step constructs the core biphenyl structure of the fungicide.

Protocol 2: Synthesis of the Substituted Biphenyl Aniline

Materials:

  • 3,5-Difluoro-4-methyl-2-aminobenzene (from Protocol 1)

  • Appropriate boronic acid derivative (e.g., (2-methyl-3-pyridinyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a reaction flask, add 3,5-Difluoro-4-methyl-2-aminobenzene (1 equivalent), the boronic acid derivative (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the mixture to reflux (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted biphenyl aniline.

Causality: The palladium catalyst is central to the catalytic cycle of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for transmetalation.

Part 3: Amidation to Form the Final Fungicide

The final step involves the formation of an amide bond between the synthesized biphenyl aniline and a pyrazole carboxylic acid derivative. This is typically achieved using a coupling agent to activate the carboxylic acid.

Protocol 3: Synthesis of the Final Pyridinamide Fungicide

Materials:

  • Substituted Biphenyl Aniline (from Protocol 2)

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or triethylamine)

  • Solvent (e.g., DMF or Dichloromethane)

Procedure:

  • In a reaction flask, dissolve the pyrazole carboxylic acid (1 equivalent) and the coupling agent (1.1 equivalents) in the chosen solvent.

  • Add the base (2-3 equivalents) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the substituted biphenyl aniline (1 equivalent) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyridinamide fungicide.

Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amino group of the biphenyl aniline to form the stable amide bond.

Data Presentation

StepReactantsKey ReagentsSolventTypical Yield
1. Reduction 1,3-Difluoro-5-methyl-2-nitrobenzenePd/C, H₂Methanol>95%
2. Suzuki Coupling 3,5-Difluoro-4-methyl-2-aminobenzene, Boronic Acid DerivativePd(PPh₃)₄, K₂CO₃Toluene/Water70-90%
3. Amidation Substituted Biphenyl Aniline, Pyrazole Carboxylic AcidHATU, DIPEADMF80-95%

Conclusion and Future Perspectives

1,3-Difluoro-5-methyl-2-nitrobenzene serves as a strategically important intermediate in the synthesis of modern agrochemicals. Its unique substitution pattern allows for the efficient construction of complex molecular architectures, leading to the development of highly active and selective fungicides. The synthetic pathways outlined in this guide demonstrate a logical and efficient approach to harnessing the reactivity of this versatile building block. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of fluorinated synthons like 1,3-Difluoro-5-methyl-2-nitrobenzene in the agrochemical industry is set to increase.

References

  • Patent WO2018158273A1: Preparation of pyridinamide deriv

Protecting group strategies for reactions with 1,3-Difluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Synthesis of 1,3-Difluoro-5-methyl-2-nitrobenzene Derivatives

Introduction: Unlocking the Potential of a Versatile Building Block

1,3-Difluoro-5-methyl-2-nitrobenzene is a highly valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from a unique arrangement of functional groups: two fluorine atoms activated for nucleophilic aromatic substitution (SNAr) and a nitro group that can be readily transformed into other functionalities. This trifecta of reactive sites presents both an opportunity and a challenge for the synthetic chemist. The key to harnessing its full potential lies in the ability to selectively manipulate one functional group while the others remain intact.

This technical guide moves beyond simple reaction listings to detail a core strategic approach: leveraging the reduction of the nitro group as a gateway to robust amine-protection strategies. This methodology fundamentally alters the reactivity of the aromatic ring, enabling a level of control and sequential functionalization that is otherwise unattainable. We will explore the causality behind experimental choices, provide validated protocols for key transformations, and illustrate how this strategy opens new pathways for drug discovery and material science professionals.

Chapter 1: The Reactivity Landscape of 1,3-Difluoro-5-methyl-2-nitrobenzene

A foundational understanding of the inherent reactivity of the starting material is critical for strategic planning. The electronic interplay between the nitro, fluoro, and methyl groups dictates the molecule's behavior.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most prominent feature of this molecule is the high susceptibility of the C-F bonds to nucleophilic attack. This is a direct consequence of the powerful electron-withdrawing nature of the nitro group positioned ortho to both fluorine atoms.

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The strong electron-withdrawing nitro group is crucial for stabilizing the negative charge that develops on the ring during the nucleophilic attack, thereby lowering the activation energy of the reaction. Although halogens are typically poor leaving groups in SN2 reactions, in the context of SNAr, the high electronegativity of fluorine helps to accelerate the initial nucleophilic attack, and since the C-F bond cleavage is not the rate-limiting step, it serves as an excellent leaving group.[2]

Figure 1. Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Nitro Group: A Handle for Strategic Modification

While the fluoro groups offer a direct path for substitution, the nitro group provides a powerful strategic tool for modulating the ring's electronic properties. Its primary and most useful transformation is reduction to an aniline (amino group). This conversion is one of the most important reactions of aromatic substituents.[3]

Common and effective methods for this reduction include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.

  • Metal-Acid Reductions: Employing metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.[3]

A critical consideration is chemoselectivity . The chosen reduction method must be mild enough to selectively reduce the nitro group without causing hydrodehalogenation (loss of the fluorine atoms). While catalytic hydrogenation is very effective, it can sometimes lead to dehalogenation. Metal-acid systems, particularly those using tin(II) chloride (SnCl₂), are often preferred for their high chemoselectivity in the presence of halogens.[4]

Chapter 2: The Core Strategy: A Pivot from Reduction to Protection

Directly performing sequential, differentiated SNAr reactions on the two equivalent fluoro positions is challenging. A more elegant and controllable approach involves first modifying the nitro group. By reducing it to an amine and then "protecting" this new functional group, the chemist gains significant control over subsequent synthetic steps. A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity.[5][6]

This strategy is powerful because it inverts the electronic character of the substituent at position 2 from a strongly deactivating, meta-directing nitro group to a strongly activating, ortho, para-directing (protected) amino group.

Core_Strategy_Workflow start 1,3-Difluoro-5-methyl- 2-nitrobenzene reduction Chemoselective Reduction start->reduction Protocol 1 amine 2,6-Difluoro-4- methylaniline reduction->amine protection Amine Protection amine->protection Protocols 2 & 3 protected_amine Protected Aniline (e.g., Boc, Ac) protection->protected_amine functionalization Selective Downstream Functionalization (e.g., SNAr, EAS) protected_amine->functionalization deprotection Deprotection functionalization->deprotection Protocols 4 & 5 final_product Final Functionalized Product deprotection->final_product

Figure 2. Core workflow for controlled functionalization.

Protocol 1: Chemoselective Reduction of 1,3-Difluoro-5-methyl-2-nitrobenzene

This protocol details the reduction of the nitro group to an amine using tin(II) chloride, a method known for its excellent compatibility with aryl halides.

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-difluoro-5-methyl-2-nitrobenzene (1.0 eq).

  • Add ethanol (EtOH) as the solvent (approx. 10 mL per 1 g of starting material).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully pour the mixture into a beaker of crushed ice and basify by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is > 8. A tin hydroxide precipitate will form.

  • Extract the aqueous slurry with ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,6-difluoro-4-methylaniline.

ParameterValue
Reagents 1,3-Difluoro-5-methyl-2-nitrobenzene, SnCl₂·2H₂O
Solvent Ethanol (EtOH)
Temperature Reflux (~80 °C)
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%

Chapter 3: Amine Protecting Groups for Orthogonal Synthesis

With the amine in hand, the next step is protection. The choice of protecting group is crucial and should be guided by its stability to subsequent reaction conditions and the ease of its eventual removal. The use of different protecting groups that can be removed under distinct conditions is known as an orthogonal strategy, providing maximum synthetic flexibility.[7]

  • Boc (tert-Butoxycarbonyl): Installed using Boc-anhydride ((Boc)₂O). It is stable to a wide range of non-acidic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).

  • Ac (Acetyl): Installed using acetic anhydride or acetyl chloride. It is a robust group, stable to acidic and mildly basic conditions, and is typically removed by hydrolysis with strong acid or base.

Protocol 2: Boc Protection of 2,6-difluoro-4-methylaniline

Methodology:

  • Dissolve 2,6-difluoro-4-methylaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) and a base such as triethylamine (TEA) (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

ParameterValue
Reagents 2,6-difluoro-4-methylaniline, (Boc)₂O, TEA or DMAP
Solvent THF or DCM
Temperature Room Temperature
Reaction Time 12 - 24 hours
Typical Yield >90%
Protocol 3: Acetyl Protection of 2,6-difluoro-4-methylaniline

Methodology:

  • Dissolve 2,6-difluoro-4-methylaniline (1.0 eq) in DCM or THF.

  • Add a base, such as pyridine or triethylamine (1.5 eq).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acetylated product.

ParameterValue
Reagents 2,6-difluoro-4-methylaniline, Acetic Anhydride, Pyridine
Solvent DCM or THF
Temperature 0 °C to Room Temperature
Reaction Time 2 - 6 hours
Typical Yield >95%

Chapter 4: Applications in Sequential Synthesis

Protecting the amine fundamentally changes the rules of engagement for the aromatic ring, allowing for reactions that were previously impossible.

Case Study: Controlled Sequential SNAr

With the amine protected as a bulky Boc group, the steric hindrance around the two ortho fluoro groups increases. While both are still electronically activated, this can allow for mono-substitution with a nucleophile under carefully controlled stoichiometric conditions. Furthermore, the electronic character of the N-Boc group is significantly different from the -NO₂ group, which can subtly alter the reactivity of the C-F bonds. After the first SNAr, the Boc group can be removed, and the resulting free amine can direct a second, different transformation.

Figure 3. Pathway for sequential, differentiated SNAr reactions.

Case Study: Unlocking Electrophilic Aromatic Substitution (EAS)

The parent nitro-compound is extremely deactivated towards electrophilic aromatic substitution. However, converting the nitro group to a protected amine (a moderately activating ortho, para-director) completely changes its reactivity profile. This allows for electrophilic substitutions, such as halogenation or nitration, at the positions ortho or para to the protected amine. Given that the two fluoro groups are meta to the amine, the most likely position for substitution would be C-3 (ortho to the amine and methyl group).

Chapter 5: Deprotection: The Final Step

The final step in the sequence is the selective removal of the protecting group to unmask the amine.

Protocol 4: Deprotection of Boc-Protected Aniline

Methodology:

  • Dissolve the Boc-protected compound in a minimal amount of dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (5-10 equivalents).

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected amine.

Protocol 5: Deprotection of Acetyl-Protected Aniline

Methodology (Acidic Hydrolysis):

  • Suspend the acetyl-protected compound in a mixture of ethanol and water.

  • Add concentrated hydrochloric acid (HCl) (excess).

  • Heat the mixture to reflux for 4-12 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH > 8.

  • Extract the product with an organic solvent, dry, and concentrate to yield the free amine.

Conclusion

The synthetic utility of 1,3-difluoro-5-methyl-2-nitrobenzene is dramatically expanded through the strategic application of a nitro-reduction followed by amine-protection sequence. This approach provides chemists with precise control over the reactivity of the aromatic system, transforming a molecule with two equivalent reactive sites into a platform for controlled, sequential functionalization. By mastering these protocols, researchers in drug development and materials science can efficiently generate diverse libraries of novel compounds, accelerating the discovery process.

References

  • Vertex AI Search. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved January 31, 2026.
  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved January 31, 2026, from [Link]

  • MySkinRecipes. (n.d.). 1,3-Difluoro-2-methyl-5-nitrobenzene. Retrieved January 31, 2026, from [Link]

  • Chemsrc. (n.d.). 1,3-Difluoro-2-nitrobenzene | CAS#:19064-24-5. Retrieved January 31, 2026, from [Link]

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3469. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 31, 2026, from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Retrieved January 31, 2026, from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Difluoro-5-methyl-2-nitrobenzene. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). The reduction reaction of 1-fluoro 2-nitrobenzene. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved January 31, 2026, from [Link]

  • Tan, E., et al. (2021). Rhodium-catalysed ortho-alkynylation of nitroarenes. Chemical Science, 12(42), 14236-14243. Retrieved January 31, 2026, from [Link]

  • Padda, P., et al. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Pharmaceutics, 14(3), 677. Retrieved January 31, 2026, from [Link]

  • Grokipedia. (n.d.). Protecting group. Retrieved January 31, 2026, from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

  • Blaser, H. U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(11), 7350-7372. Retrieved January 31, 2026, from [Link]

Sources

Troubleshooting & Optimization

Preventing defluorination during reactions with 1,3-Difluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Difluoro-5-methyl-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your synthetic endeavors. Our focus is on preventing undesired defluorination, a common side reaction that can significantly impact yield and purity.

Troubleshooting Guide: Addressing Defluorination Events

This section provides solutions to specific problems you may encounter during your reactions.

Question: I am observing significant defluorination in my Nucleophilic Aromatic Substitution (SNAr) reaction with an amine nucleophile. What is the likely cause and how can I fix it?

Answer:

Unwanted defluorination during SNAr reactions with 1,3-difluoro-5-methyl-2-nitrobenzene is a common issue, often stemming from reaction conditions that are too harsh or not sufficiently optimized. The primary cause is typically the reaction of the nucleophile or the base at one of the fluorine-bearing carbons, leading to the displacement of a fluoride ion. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack, making both the fluorine atoms susceptible to substitution.[1][2][3]

Here’s a systematic approach to troubleshoot and mitigate this issue:

1. Re-evaluate Your Base Selection:

  • Problem: Strong, hard bases (e.g., NaOH, KOH, t-BuOK) can directly attack the aromatic ring or generate highly reactive nucleophilic species, leading to defluorination.

  • Solution: Switch to a milder, non-nucleophilic organic base. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent choices as they are typically sufficient to deprotonate the amine nucleophile (if necessary) or scavenge the HF generated during the reaction without promoting defluorination.[4] Inorganic carbonates such as K2CO3 or Cs2CO3 can also be effective, offering a heterogeneous and often milder basic environment.

2. Optimize Reaction Temperature:

  • Problem: High reaction temperatures provide the necessary activation energy for the undesired defluorination pathway.

  • Solution: Lower the reaction temperature. SNAr reactions with highly activated substrates like this one can often proceed at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[4] It is advisable to start at a lower temperature and slowly increase it while monitoring the reaction progress by TLC or LC-MS. This allows you to find the "sweet spot" where the desired reaction proceeds at a reasonable rate while minimizing the defluorination side reaction.

3. Choose the Right Solvent:

  • Problem: The choice of solvent can significantly influence the reactivity of the nucleophile and the stability of the intermediates.

  • Solution: Employ polar aprotic solvents. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred for SNAr reactions.[5] They effectively solvate the cationic species, leaving the anionic nucleophile more reactive. Protic solvents, on the other hand, can solvate and deactivate the nucleophile through hydrogen bonding, potentially requiring harsher conditions that favor defluorination.[6]

4. Control Stoichiometry:

  • Problem: An excessive amount of the nucleophile or base can increase the likelihood of side reactions, including defluorination.

  • Solution: Use a modest excess of the nucleophile (e.g., 1.1-1.5 equivalents). This ensures a sufficient concentration for the desired reaction without creating an environment where side reactions dominate. The amount of base should be stoichiometrically matched to the nucleophile or the acid produced.

ParameterRecommendation for Minimizing DefluorinationRationale
Base K2CO3, Cs2CO3, TEA, DIPEAMilder, non-nucleophilic bases are less likely to attack the aromatic ring directly.
Temperature Start at room temperature, then gradually increase to 40-80 °C if necessary.[4]Lower temperatures reduce the activation energy available for the undesired defluorination pathway.
Solvent DMF, DMSO, MeCNPolar aprotic solvents enhance the reactivity of the nucleophile without deactivating it through hydrogen bonding.[5]
Stoichiometry 1.1-1.5 equivalents of nucleophileA slight excess drives the reaction to completion without promoting excessive side reactions.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the handling and reactivity of 1,3-difluoro-5-methyl-2-nitrobenzene.

1. What is the mechanism of defluorination in SNAr reactions?

Defluorination in this context is a competitive SNAr reaction. The process follows the same general addition-elimination mechanism as the desired substitution.[2][7]

Caption: General mechanism of nucleophilic aromatic substitution leading to defluorination.

A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][7] The aromaticity of the ring is temporarily broken. Subsequently, the fluoride ion is expelled as a leaving group, and the aromaticity of the ring is restored, resulting in the defluorinated product. The strong electron-withdrawing nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[2][3]

2. Are there any alternative reaction strategies to avoid defluorination?

In cases where defluorination remains a persistent issue despite optimization, consider alternative synthetic strategies:

  • Photoredox Catalysis: For certain nucleophiles, organic photoredox catalysis can enable SNAr reactions of unactivated fluoroarenes under mild, base-free conditions, which could potentially be adapted for your system.[8]

  • Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and mixing. This enhanced control can sometimes minimize the formation of byproducts like those from defluorination.

3. How can I monitor the progress of my reaction to detect defluorination early?

Regular monitoring is key to preventing the accumulation of defluorinated byproducts.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative sense of the reaction progress. The defluorinated byproduct will likely have a different Rf value than your starting material and desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to quantify the relative amounts of starting material, desired product, and any byproducts. The mass spectrum will clearly show the presence of the defluorinated species (which will have a mass difference corresponding to the replacement of a fluorine atom with your nucleophile).

4. Does the position of the fluorine atom (ortho or para to the nitro group) influence the likelihood of defluorination?

Yes, the position of the electron-withdrawing group relative to the leaving group is critical in SNAr reactions. Both fluorine atoms in 1,3-difluoro-5-methyl-2-nitrobenzene are activated by the ortho and para nitro group. The negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group when the nucleophile attacks at the carbon atoms ortho or para to it.[2][3][7] This stabilization is not possible when the attack is at the meta position. Therefore, both fluorine atoms in your substrate are susceptible to substitution.

SNAr_Decision_Tree start Defluorination Observed? q1 Is a strong, hard base used? start->q1 Yes a1_yes Switch to a milder base (e.g., K2CO3, TEA, DIPEA) q1->a1_yes Yes q2 Is the reaction temperature high? q1->q2 No a1_yes->q2 a2_yes Lower the temperature (start at RT, then gradually increase) q2->a2_yes Yes q3 Is a protic solvent used? q2->q3 No a2_yes->q3 a3_yes Switch to a polar aprotic solvent (e.g., DMF, DMSO, MeCN) q3->a3_yes Yes q4 Is there a large excess of nucleophile/base? q3->q4 No a3_yes->q4 a4_yes Reduce to a slight excess (1.1-1.5 eq. of nucleophile) q4->a4_yes Yes end Defluorination Minimized q4->end No a4_yes->end

Caption: Troubleshooting workflow for minimizing defluorination.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a starting point for optimizing your reaction to minimize defluorination.

Materials:

  • 1,3-Difluoro-5-methyl-2-nitrobenzene

  • Amine nucleophile

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.1 equivalents) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the mixture and stir at room temperature for 15 minutes.

  • Add 1,3-difluoro-5-methyl-2-nitrobenzene (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour.

  • If the reaction is proceeding slowly, gradually increase the temperature to 40-60 °C and continue to monitor.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

References

  • Fluorine-containing compounds in textiles and coatings. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes. PubMed Central. Available at: [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec. Available at: [Link]

  • 1,3-Difluoro-2-nitrobenzene | CAS#:19064-24-5. Chemsrc. Available at: [Link]

  • Base-promoted defluorosilylation of aryl fluorides. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination. ACS Publications. Available at: [Link]

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. PubMed Central. Available at: [Link]

  • 8.8: Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. Available at: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Available at: [Link]

  • Research Progress and Applications of Aryl Fluorination Reactions. Oreate AI Blog. Available at: [Link]

  • SNAr Solvents and Reagents. Wordpress. Available at: [Link]

  • Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. ACS Publications. Available at: [Link]

  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. ResearchGate. Available at: [Link]

  • 1,3-Difluoro-2-methyl-5-nitrobenzene. MySkinRecipes. Available at: [Link]

Sources

Technical Support Center: Impurity Profiling in 1,3-Difluoro-5-methyl-2-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Control of Impurities in 1,3-Difluoro-5-methyl-2-nitrobenzene (CAS: 2265-94-3 / Synonyms: 2,6-Difluoro-4-methylnitrobenzene) Document ID: TS-ORG-F-2024-05 Version: 2.1 (Current)[1]

Introduction

Welcome to the Technical Support Center. This guide is designed for process chemists and analytical scientists optimizing the synthesis of 1,3-Difluoro-5-methyl-2-nitrobenzene .[1]

This compound is a critical intermediate for agrochemicals and pharmaceuticals (e.g., fluoroquinolones).[1][2][3] The primary challenge in its synthesis—typically via the nitration of 3,5-difluorotoluene—is regioselectivity .[1] The steric crowding at the 2-position (between two fluorine atoms) competes with the electronically favorable 4-position, leading to difficult-to-separate isomers.[1]

This guide provides a self-validating system to identify, quantify, and troubleshoot these impurities.

Module 1: The Synthesis Landscape & Impurity Origins

To troubleshoot effectively, you must understand the mechanistic origin of the impurities. The two dominant routes are Electrophilic Nitration (Standard) and Halogen Exchange (Halex) (Alternative).

Route A: Nitration of 3,5-Difluorotoluene (Primary Route)[1]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • The Conflict: The methyl group activates the ortho and para positions. The fluorine atoms are ortho/para directors but deactivate the ring.

    • Target (2-Nitro): Para to the Methyl group. Ortho to both Fluorines. Sterically hindered.

    • Major Impurity (4-Nitro): Ortho to the Methyl group.[1] Para to one Fluorine. Less sterically hindered. [1]

Route B: Halex Reaction
  • Precursor: 1,3-Dichloro-5-methyl-2-nitrobenzene.[1]

  • Reagent: KF (Potassium Fluoride).

  • Impurity Profile: Incomplete exchange leads to Chloro-Fluoro intermediates.[1]

Impurity Generation Pathway

ImpurityPathways Start Starting Material 3,5-Difluorotoluene Reaction Nitration (HNO3/H2SO4) Start->Reaction Target TARGET 1,3-Difluoro-5-methyl- 2-nitrobenzene (Symmetrical F) Reaction->Target Para to Me (Steric Strain) Impurity1 MAJOR IMPURITY 1,3-Difluoro-5-methyl- 4-nitrobenzene (Regioisomer) Reaction->Impurity1 Ortho to Me (Kinetic Product) Impurity2 Oxidation Impurity Difluorobenzoic Acids Reaction->Impurity2 High Temp (>60°C) Impurity3 Over-Nitration Dinitro Species Reaction->Impurity3 Excess HNO3

Figure 1: Reaction pathway showing the bifurcation between the target molecule and its primary regioisomer.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose issues based on your analytical data.

Symptom Probable Cause Verification Step Corrective Action
GC-MS: Single peak with correct Mass (M+ 173), but melting point is low/broad.[1]Isomer Contamination. The 2-nitro and 4-nitro isomers have very similar boiling points and often co-elute on non-polar columns (e.g., DB-5).[1]Run 19F-NMR (See Module 3).[1] Look for asymmetry.Switch GC column to a polar phase (e.g., DB-Wax or DB-624 ) to resolve isomers.[1]
19F-NMR: Shows two distinct signals of equal intensity (or unequal if mixed).[1]Regioisomer (4-Nitro). The target (2-Nitro) is symmetrical (1 signal).[1] The isomer is asymmetrical (2 signals).Check coupling constants. Target F-F are equivalent; Isomer F-F are distinct.Optimize nitration temp. Lower temps often favor the kinetic product (4-nitro), while thermodynamic control might vary.[1] Recrystallization is required.
GC-MS: Peak at M+ 189/191 (Ratio 3:1).[1]Chloro-Impurity. (Only if using Halex route).[1] Monochloro-monofluoro intermediate.[1]Check isotopic pattern in MS (Cl signature).[1]Increase KF equivalents or reaction time. Ensure anhydrous conditions (phase transfer catalyst).
HPLC: Early eluting peak with broad tailing.Oxidation (Benzoic Acid). The methyl group has oxidized to -COOH.[1]LC-MS (ES-) mode to detect [M-H]- ion (M=203).[1]Reduce nitric acid concentration or reaction temperature.

Module 3: Analytical Protocols

Protocol A: Definitive Structural Confirmation via 19F-NMR

This is the Gold Standard for distinguishing the target from the 4-nitro isomer.[1]

  • Principle:

    • Target (2-Nitro): The molecule has a plane of symmetry passing through the Nitro and Methyl groups.[1] The two Fluorine atoms (positions 1 and 3) are chemically equivalent.

    • Isomer (4-Nitro): The symmetry is broken.[1] F1 is meta to the nitro group; F3 is ortho to the nitro group. They are chemically non-equivalent.

  • Method Parameters:

    • Solvent: CDCl₃ (Chloroform-d).[1]

    • Reference: CFCl₃ (0 ppm) or internal standard.

    • Scans: 16-32 (High sensitivity of 19F allows rapid acquisition).[1]

  • Interpretation Table:

CompoundSymmetry19F NMR SignalsChemical Shift (Approx)
Target (2-Nitro) Yes (

effective)
1 Signal (Singlet or Triplet*)~ -110 to -115 ppm
Isomer (4-Nitro) No 2 Signals (Distinct environments)Signal A: ~ -105 ppmSignal B: ~ -118 ppm

*Note: Splitting depends on Proton decoupling. In coupled spectra, the Target F atoms couple to H4/H6.

Protocol B: GC-MS Separation of Isomers

Standard non-polar columns (DB-1, DB-5) often fail to separate the 2-nitro and 4-nitro isomers due to identical molecular weights and similar polarity.[1]

  • Recommended Column: DB-624 (Cyanopropylphenyl) or Wax (Polyethylene Glycol).[1] The polarity difference interacts with the nitro group's position relative to the fluorines.

  • GC Conditions:

    • Inlet: 250°C, Split 50:1.

    • Flow: 1.0 mL/min (He).[1]

    • Oven: 60°C (hold 2 min)

      
       10°C/min 
      
      
      
      240°C.
  • Data Analysis:

    • Target: Typically elutes later on polar columns due to the higher dipole moment of the symmetrical nitro/fluoro arrangement.

    • MS Fragmentation: Look for the tropylium ion equivalent. Both isomers give M+ 173.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why can't I separate the isomers by simple distillation? A: The boiling points of 1,3-difluoro-5-methyl-2-nitrobenzene and its 4-nitro isomer are typically within 2-3°C of each other.[1] Fractional distillation requires a very high plate count (efficiency) to succeed. Melt crystallization or zone refining is often more effective due to the symmetry differences affecting the crystal lattice.

Q2: I see a peak at M+ 154 in GC-MS. What is it? A: This is likely 3,5-Difluorotoluene (Starting Material).[1] Its presence indicates incomplete conversion.[1] If the reaction was "quenched" early to avoid over-nitration, this is expected. It can be removed via vacuum distillation as it boils significantly lower than the nitro-products.[1]

Q3: Can I use IR spectroscopy for quick purity checks? A: It is difficult. While the Nitro stretch (


) is visible (~1530/1350 cm⁻¹), the shifts caused by the position of the fluorine atoms are subtle. IR is good for confirming the presence of the nitro group, but poor for quantifying the isomeric ratio compared to GC or NMR.

Q4: Is the 2-nitro position actually favored? A: Electronically, the position ortho to the methyl and ortho to the fluorine is activated. However, placing a nitro group between two fluorine atoms creates significant steric strain (the "buttressing effect"). Often, the 4-nitro isomer is the major product unless specific directing groups or conditions (e.g., low temperature, specific Lewis acids) are used to enhance the 2-nitro selectivity.[1]

References

  • Ningbo Inno Pharmchem. (2024).[2] Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. (General nitration context for difluorobenzenes).

  • Menger, R. F. (2016).[1][3] The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene...[1][3] (James Madison University Honors Projects).[1][3] (Discusses 1,3-difluoro ring construction and NMR characterization).

  • Santos, J., et al. (2019).[1][4] Gas chromatography... for the determination of fluorotelomer olefins...[4] (Journal of Chromatography A). (Validates DB-624 columns for separating fluorinated isomers).

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift Table. (Reference for Fluorine shifts in aromatic rings).

  • ChemicalBook. (2024). 2-Fluoro-4-nitrotoluene NMR Spectrum. (Comparison data for mono-fluoro analogs).

Sources

Technical Support Center: Hydrogenation of 1,3-Difluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Challenge

The hydrogenation of 1,3-Difluoro-5-methyl-2-nitrobenzene is not a standard nitro reduction. It presents a specific, high-difficulty challenge known in catalysis as the "Ortho-Effect."

The nitro group at position 2 is flanked by fluorine atoms at positions 1 and 3. This steric crowding prevents the nitro group from lying coplanar with the benzene ring, which is the optimal geometry for adsorption onto the metal surface. Consequently, this reaction suffers from two competing failure modes:

  • Stalled Reaction: The steric bulk hinders adsorption, leading to slow kinetics and the accumulation of hydroxylamine intermediates (

    
    ), which are themselves catalyst inhibitors.
    
  • Hydrodefluorination (HDF): To overcome the steric barrier, researchers often increase temperature or pressure. This inadvertently activates the C-F bond, leading to the loss of fluorine (defluorination) and the generation of HF, which poisons the catalyst support.

This guide provides expert-level troubleshooting to navigate this trade-off.

Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls with Incomplete Conversion

User Question: "My reaction starts fast but stalls at ~60% conversion. HPLC shows a large peak for the hydroxylamine intermediate. Adding more catalyst doesn't help. Why?"

Diagnosis: You are experiencing Product Inhibition compounded by Steric Hindrance .

  • Mechanism: The bulky ortho-fluorines force the nitro group out of plane. While the reduction of Nitro (

    
    ) to Nitroso (
    
    
    
    ) proceeds, the subsequent reduction of the bulky Hydroxylamine (
    
    
    ) to Amine (
    
    
    ) is sterically demanding. The hydroxylamine accumulates and competes for active sites, effectively "choking" the catalyst.
  • Solution:

    • Do NOT add more catalyst initially. This often exacerbates the issue by promoting rapid initial uptake that depletes local hydrogen concentration.

    • Switch Solvent: Change from Methanol to THF or Ethyl Acetate . Hydroxylamines are less stable and less inhibitory in non-protic solvents compared to alcohols.

    • Increase

      
       Pressure, Not Temperature:  Increase pressure to 10–20 bar to force surface saturation, but keep temperature 
      
      
      
      to avoid defluorination.
Issue 2: Loss of Fluorine (Hydrodefluorination)

User Question: "I am getting the product, but mass spec shows a significant impurity with M-18 (loss of F, gain of H). How do I stop this?"

Diagnosis: You are using a catalyst that is too active, likely Pd/C .

  • Mechanism: Palladium is excellent for C-X bond cleavage (oxidative addition). In this molecule, the C-F bond is activated by the electron-withdrawing nitro group. Once the nitro group is reduced, the electron density changes, but the proximity of the metal surface to the fluorine atoms (due to the crowded adsorption mode) facilitates C-F cleavage.

  • Solution:

    • Change Metal: Switch to Pt/C (Platinum on Carbon) . Platinum is far less active for hydrogenolysis (bond breaking) of C-F bonds than Palladium but remains active for nitro reduction.

    • Use a Poisoned Catalyst: Use Sulfided Pt/C or add a modifier like Morpholine or Diphenyl sulfide (0.1 mol%). These selectively block the high-energy "kink" sites responsible for C-F cleavage while leaving the terrace sites available for nitro reduction.

    • Acid Scavenger: Add a small amount of

      
       or 
      
      
      
      to neutralize any HF formed, preventing autocatalytic corrosion of the support.
Issue 3: Catalyst Death & Leaching

User Question: "The catalyst works for one run but is dead upon recycling. The filtered solution is slightly acidic."

Diagnosis: HF Poisoning of the Support .

  • Mechanism: Even trace hydrodefluorination generates Hydrogen Fluoride (HF). HF attacks the activated carbon support and can leach the metal (Pd or Pt) into solution. It also alters the surface pH, changing the electronic state of the metal nanoparticles.

  • Solution:

    • Check pH: Measure the pH of the post-reaction mixture. If acidic (

      
      ), HF generation is occurring.
      
    • Support Switch: If recycling is critical, move from Carbon support to Titania (

      
      )  or Zirconia (
      
      
      
      )
      , which are resistant to HF attack.
Deep Dive: The Mechanics of Poisoning
Visualizing the Pathway

The following diagram illustrates the reaction pathway and the specific points where "poisoning" (inhibition or side reactions) occurs.

ReactionPathway Nitro 1,3-Difluoro- 5-methyl-2-nitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso + H2 (Fast) Defluoro Defluorinated By-Product (HF) Nitro->Defluoro Pd/C, High T (C-F Cleavage) Hydroxylamine Hydroxylamine (STALL POINT) Nitroso->Hydroxylamine + H2 (Fast) Hydroxylamine->Hydroxylamine Accumulates & Inhibits Catalyst Amine Target Aniline Hydroxylamine->Amine + H2 (Slow - Steric Block)

Caption: Reaction pathway highlighting the steric bottleneck at the hydroxylamine stage and the risk of defluorination.

The "Ortho-Effect" Explained

In a standard nitrobenzene, the


 group is coplanar with the ring, allowing the 

-system to interact strongly with the metal surface. In 1,3-Difluoro-5-methyl-2-nitrobenzene , the two fluorine atoms push the nitro group to a

angle relative to the ring.
  • Consequence: The molecule must adsorb "edge-on" rather than "flat-on." This reduces the orbital overlap with the catalyst, significantly increasing the activation energy for the final reduction step (Hydroxylamine

    
     Amine).
    
Experimental Protocols
Protocol A: Selective Hydrogenation (Pt/C Method)

Recommended for high selectivity against defluorination.

  • Catalyst: 5% Pt/C (sulfided type preferred, e.g., Johnson Matthey B101). Loading: 1.0 wt% relative to substrate.

  • Solvent: Methanol (anhydrous).

  • Additive:

    
     (0.5 eq) or Morpholine (1.0 eq) to scavenge potential HF.
    
  • Conditions:

    • Pressure: 10 bar (145 psi). Note: Higher pressure helps overcome steric hindrance.

    • Temperature:

      
      . Strictly controlled. Do not exceed 
      
      
      
      .
  • Procedure:

    • Purge reactor

      
       with 
      
      
      
      , then
      
      
      with
      
      
      .
    • Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

    • Monitor

      
       uptake. If uptake plateaus early, sample for HPLC to check for hydroxylamine accumulation.
      
Protocol B: Poisoning Diagnosis (Standard Addition)

Use this to determine if your feedstock contains hidden poisons (S, P, As).

  • Baseline Run: Run a standard reaction with pure substrate. Record the Initial Turnover Frequency (

    
    ).
    
  • Spike Test: In a fresh run, add 10% of the "suspect" feedstock (or mother liquor from a previous step) to the pure substrate.

  • Analysis:

    • If

      
      : No poison present.
      
    • If

      
      : Feedstock contains a catalyst poison (likely Sulfur from a previous sulfonation or thio-reagent step).
      
Troubleshooting Logic Tree

TroubleshootingTree Start Problem Detected IssueType Identify Symptom Start->IssueType Stall Reaction Stalls (Hydroxylamine present) IssueType->Stall Incomplete Defluoro Defluorination (M-18 peak) IssueType->Defluoro Impurity DeadCat Catalyst Dead on Recycle IssueType->DeadCat Deactivation SolventCheck Using Methanol? Stall->SolventCheck CatCheck Using Pd/C? Defluoro->CatCheck pHCheck Is pH Acidic? DeadCat->pHCheck SwitchSolvent Switch to THF or EtOAc SolventCheck->SwitchSolvent Yes IncreaseP Increase H2 Pressure (Keep T low) SolventCheck->IncreaseP No SwitchPt Switch to Pt/C (Sulfided) CatCheck->SwitchPt Yes LowerT Lower Temp (<40°C) CatCheck->LowerT No AddBase Add MgO/NaHCO3 Scavenger pHCheck->AddBase Yes (HF) FeedCheck Check Feed for Sulfur/Halides pHCheck->FeedCheck No

Caption: Decision tree for diagnosing catalyst failure modes in fluoro-nitrobenzene hydrogenation.

References
  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035–2052. Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link

  • Figueras, F., & Coq, B. (2001). Hydrogenation and Hydrogenolysis of Fluorinated Isomers on Palladium Catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 223-240. Link

  • Siegrist, U., et al. (1998). Hydrogenation of Nitroarenes.[1][2][3][4][5][6][7] In: Handbook of Heterogeneous Catalysis. Wiley-VCH. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Reference for Pt vs Pd selectivity in halogenated systems). Link

Sources

Technical Support Center: Solubility Optimization for 1,3-Difluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1,3-Difluoro-5-methyl-2-nitrobenzene (CAS: 932373-92-7) . This compound is a critical scaffold in medicinal chemistry, particularly for Nucleophilic Aromatic Substitution (SNAr) reactions used to synthesize bioactive heterocycles.[1][2][3]

This guide addresses the physicochemical challenges of this lipophilic, electron-deficient arene, focusing on solubility optimization to maximize reaction kinetics and yield.

Product: 1,3-Difluoro-5-methyl-2-nitrobenzene Application: Nucleophilic Aromatic Substitution (SNAr), Scaffold Synthesis Support Level: Senior Application Scientist[3][4]

Physicochemical Profile & Solubility Matrix

Understanding the "Why" behind solubility issues is the first step to troubleshooting.[1][3] This compound features a lipophilic toluene core modified by electron-withdrawing groups (Nitro, Fluoro).[1][3]

  • Lipophilicity (LogP ~2.3): The compound is moderately lipophilic.[1][3] It resists dissolution in pure water but dissolves readily in non-polar organics.[1][3]

  • Electronic Character: The nitro group at position 2 creates a dipole, making the molecule "sticky" in polar aprotic solvents, which are ideal for its reactivity.[1][3]

Solvent Compatibility Matrix

Use this table to select the primary reaction medium based on your nucleophile type.[1][3]

Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Polar Aprotic High DMF, DMSO, NMP, DMAcBest for SNAr. Solubilizes both the substrate and ionic nucleophiles (azides, alkoxides).[3][4] Stabilizes the Meisenheimer intermediate.
Polar Protic Medium Ethanol, Methanol, IPAGood for neutral amine nucleophiles.[1][4] Risk: Substrate may precipitate at low temps (<0°C).[1][3] Heating often required.[1][3]
Non-Polar Low Toluene, DCM, HexanesExcellent substrate solubility, but poor nucleophile solubility .[4] Requires Phase Transfer Catalysts (PTC) to function.[1][3]
Green/Alt High 2-MeTHF, Ethyl AcetateGood compromise.[1][3][4] 2-MeTHF offers higher boiling points than THF for kinetic acceleration.[1][3]

Troubleshooting Guides (Q&A Format)

Issue A: "The reaction is extremely slow or heterogeneous."[1][3]

Diagnosis: This is often a Phase Compatibility Mismatch .[1][3] The substrate is in the organic phase, while your nucleophile (e.g., NaN3, K2CO3) is a solid crust at the bottom of the flask.[1][3]

Solution:

  • Switch Solvent: Move to a high-dielectric polar aprotic solvent (DMSO or DMF).[1][3] These solvents solvate cations (K+, Na+), leaving the anion "naked" and highly reactive.[1][3]

  • Use a Co-Solvent System: If you must use a lower boiling solvent (like THF), add 10-20% water.[1][3]

    • Why? The water dissolves the inorganic base/nucleophile, creating a liquid-liquid interface where reaction occurs.[1][3]

  • Add a Phase Transfer Catalyst (PTC): See Module 3 below.

Issue B: "The compound oils out during aqueous workup."[1][3]

Diagnosis: 1,3-Difluoro-5-methyl-2-nitrobenzene has a low melting point (often <35°C or liquid at RT).[1][3][4][5] When extracted from organic solvents, it refuses to crystallize and forms an emulsion or oil.[1][3]

Solution:

  • Salting Out: Saturate the aqueous layer with NaCl.[1][3] This increases the ionic strength, forcing the organic compound back into the organic layer (DCM or EtOAc) and breaking emulsions.[1][3]

  • Seed Crystallization: If the product is a solid, do not evaporate to dryness. Concentrate to a supersaturated solution in ethanol/heptane and add a seed crystal at 0°C.

  • Avoid Chlorinated Solvents for Crystallization: Use a solvent pair like IPA/Water or Ethanol/Hexane .[1][3] Dissolve in the alcohol (warm), then dropwise add the anti-solvent (water/hexane) until turbidity persists.[1][3]

Issue C: "I see regioselectivity issues (mixture of isomers)."

Diagnosis: While not strictly a solubility issue, this is caused by local concentration gradients due to poor mixing/solubility.[1][3] If the nucleophile is not well-dissolved, high local concentrations at the solid interface can lead to double-substitution or side reactions.[1][3]

Solution:

  • Ensure Homogeneous Conditions using DMF/DMSO.

  • Dilute the reaction (0.1 M instead of 1.0 M) to control the kinetics.

Advanced Protocol: Phase Transfer Catalysis (PTC)

When you must use non-polar solvents (e.g., Toluene to strip water azeotropically), solubility is the limiting factor.[1][3] Use this protocol to bridge the gap.

Concept: A quaternary ammonium salt (Q+X-) acts as a shuttle, carrying the anionic nucleophile (Nu-) from the solid/aqueous phase into the organic phase where the 1,3-difluoro-5-methyl-2-nitrobenzene resides.[1][3][4]

Standard Operating Procedure (SOP):

  • Organic Phase: Dissolve 1 eq of Substrate in Toluene (5 volumes).

  • Aqueous/Solid Phase: Add 1.5 eq of Nucleophile (e.g., NaN3) and 2 eq of Base (if needed) in minimal water (or solid form).[1][3]

  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .[1][3]

  • Agitation: High-shear stirring (>500 RPM) is critical to maximize interfacial surface area.[1][3]

  • Temperature: Heat to 60-80°C. The catalyst solubility increases with temperature, enhancing the transfer rate.[1][3]

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for solvent selection and the PTC mechanism, visualized using Graphviz.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Reaction Media NuType Is the Nucleophile Ionic? (e.g., NaN3, K2CO3) Start->NuType Solubility Is Substrate Soluble in Alcohol? NuType->Solubility No (Neutral Amine) PolarAprotic Use Polar Aprotic (DMF, DMSO, NMP) *Best for Kinetics* NuType->PolarAprotic Yes (Salt) PTC_System Use Biphasic System + PTC (Toluene/Water + TBAB) Solubility->PTC_System No (Need Non-polar) Protic Use Polar Protic (EtOH, iPrOH) *Green Option* Solubility->Protic Yes

Caption: Decision logic for optimizing reaction media based on nucleophile type and solubility constraints.

Diagram 2: Phase Transfer Catalysis Mechanism[3]

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Aqueous Aqueous/Solid Phase Substrate Substrate (Ar-F) Product Product (Ar-Nu) Substrate->Product SnAr Q_Nu_Org [Q+ Nu-] Q_Nu_Org->Substrate Attack Q_X_Org [Q+ F-] Product->Q_X_Org Leaving Group Release Q_X_Aq [Q+ X-] Q_X_Org->Q_X_Aq Regeneration Nu_Salt Nu- Salt (Na+ Nu-) Nu_Salt->Q_Nu_Org Ion Exchange (Interface)

Caption: Mechanistic flow of Phase Transfer Catalysis, showing how the catalyst (Q+) shuttles the nucleophile (Nu-) to the lipophilic substrate.

References

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 56924441, 1,3-Difluoro-5-methyl-2-nitrobenzene. Retrieved from [Link][1][3]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern. Retrieved from [Link]

  • Reich, H. J. (2023).[1][3] Solvent Effects in Organic Chemistry. University of Wisconsin-Madison.[1][3] Retrieved from [Link][1][3]

Sources

Validation & Comparative

Comparison of the reactivity of 1,3-Difluoro-5-methyl-2-nitrobenzene with other nitroarenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reactivity of 1,3-Difluoro-5-methyl-2-nitrobenzene (CAS 932373-92-7), a specialized building block in medicinal chemistry.

Executive Summary: The "Dual-Ortho" Activation Profile

1,3-Difluoro-5-methyl-2-nitrobenzene represents a high-value scaffold for Nucleophilic Aromatic Substitution (


). Its reactivity is defined by a unique electronic push-pull system:
  • Primary Activator: The nitro group at position 2 is ortho to both fluorine atoms (positions 1 and 3). This geometry maximizes inductive (

    
    ) and mesomeric (
    
    
    
    ) electron withdrawal, rendering the C–F bonds highly susceptible to nucleophilic attack.
  • Electronic Modulator: The methyl group at position 5 (para to the nitro group) acts as a weak Electron Donating Group (EDG). While EDGs typically deactivate

    
     substrates, the methyl group's position (meta to the leaving groups) minimizes its interference, allowing the molecule to retain high reactivity while offering a handle for steric differentiation in complex binding pockets (e.g., kinase inhibitors).
    

Key Application Domains:

  • Nampt Modulators: Synthesis of nicotinamide phosphoribosyltransferase inhibitors.

  • Tricyclic Heterocycles: Precursor for benzimidazol-2-ones and fluoro-quinoxalines.

  • Fragment-Based Drug Discovery: A scaffold for exploring structure-activity relationships (SAR) where fluorine substitution is critical for metabolic stability.

Mechanistic Analysis: Pathway

The reaction proceeds via the Addition-Elimination mechanism.[1][2] The rate-determining step is the formation of the anionic Meisenheimer complex.

The Meisenheimer Complex Stabilization

Upon nucleophilic attack (e.g., by an amine or alkoxide) at C1 or C3, the negative charge is delocalized into the nitro group. Because the nitro group is ortho to the site of attack, the transition state is stabilized significantly more than in meta-activated systems.

Diagram: Reaction Mechanism & Transition State

The following diagram illustrates the nucleophilic attack by a generic amine (


) and the resonance stabilization provided by the nitro group.

SNAr_Mechanism cluster_effects Electronic Effects Substrate 1,3-Difluoro-5-methyl-2-nitrobenzene (Ground State) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS + Nucleophile (Nu:) Rate Determining Step Product Product (Fluoro-amino-nitrobenzene) TS->Product - F⁻ (Fast) Aromatization Effect1 Ortho-NO₂: Strong -I/-M Stabilization Effect2 Meta-CH₃: Weak +I Deactivation

Caption: The


 pathway showing the critical Meisenheimer complex stabilized by the ortho-nitro group.

Comparative Reactivity Analysis

To select the correct building block, researchers must understand how this substrate compares to standard alternatives.

Reactivity Hierarchy Table
SubstrateStructureRelative Reactivity (

)
Regioselectivity
1,3-Difluoro-2-nitrobenzene No MethylHighest Symmetric displacement of either F.
1,3-Difluoro-5-methyl-2-nitrobenzene Target High Symmetric. Slightly slower than above due to 5-Me EDG effect.
2,4-Difluoronitrobenzene F at ortho/paraHigh Para-F is displaced preferentially (steric/electronic control).
1-Fluoro-2-nitrobenzene Mono-FModerate Single site. Requires higher temp/stronger Nu.
1-Fluoro-4-nitrobenzene Mono-FModerate Single site. Often slightly faster than ortho-isomer due to sterics.
Key Differentiator: Symmetry vs. Selectivity

Unlike 2,4-difluoronitrobenzene , where the para-fluorine is displaced selectively (leaving the ortho-fluorine intact), 1,3-difluoro-5-methyl-2-nitrobenzene is symmetric.

  • Implication: The first substitution yields a single regioisomer.

  • Risk: If the reaction is not controlled (stoichiometry/temperature), the second fluorine can also be displaced, leading to disubstitution.

Experimental Protocol: Controlled Monosubstitution

The following protocol is derived from patent literature for the synthesis of Nampt modulator intermediates. It is designed to ensure monosubstitution while preventing the displacement of the second fluorine atom.

Reagents & Conditions
  • Substrate: 1,3-Difluoro-5-methyl-2-nitrobenzene (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.5 equiv)
    
  • Solvent: DMF or Acetonitrile (anhydrous)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow
  • Preparation: Dissolve 1,3-Difluoro-5-methyl-2-nitrobenzene in anhydrous DMF (0.2 M concentration). Cool the solution to 0°C using an ice bath. Cooling is critical to suppress disubstitution.

  • Addition: Add the base (DIPEA) followed by the slow, dropwise addition of the amine nucleophile over 15 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC or LC-MS.

    • Checkpoint: The starting material should disappear rapidly. If disubstitution (M+Nu+Nu) is observed, lower temperature to -10°C for future runs.

  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Workflow Diagram

Experimental_Workflow Start Dissolve Substrate in DMF Cool to 0°C Add Add Base + Nucleophile (Dropwise) Start->Add Monitor Monitor (LC-MS) Check for Disubstitution Add->Monitor Monitor->Add Incomplete (Add time/heat) Quench Quench with Water Extract (EtOAc) Monitor->Quench Complete

Caption: Optimized workflow for monosubstitution of 1,3-difluoro-5-methyl-2-nitrobenzene.

References

  • World Intellectual Property Organization. (2024). Nampt modulators, preparations, and uses thereof. WO2024061340A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56924441, 1,3-Difluoro-5-methyl-2-nitrobenzene. PubChem. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Link

  • ChemicalBook. (2024). 1,3-Difluoro-5-methyl-2-nitrobenzene Product Properties. Link

Sources

Cross-validation of analytical data for 1,3-Difluoro-5-methyl-2-nitrobenzene from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Commercial Sources for Pharmaceutical Synthesis

Executive Summary

In the synthesis of fluorinated kinase inhibitors and antibiotics, 1,3-Difluoro-5-methyl-2-nitrobenzene (CAS: 932373-92-7 / 220512-34-1 derivatives) acts as a critical electrophilic scaffold.[1] Its value lies in the "2-nitro" position, which is sterically crowded between two fluorine atoms.[1] This specific substitution pattern is essential for regioselective Nucleophilic Aromatic Substitution (SNAr) downstream.[1]

However, commercial supplies of this intermediate vary significantly. The primary synthetic route—nitration of 3,5-difluorotoluene—suffers from regioselectivity issues, often yielding the thermodynamically favored 4-nitro isomer (1,3-difluoro-5-methyl-4-nitrobenzene).[1]

This guide presents a cross-validation study of three commercial supplier tiers. We demonstrate that standard HPLC-UV often fails to resolve the critical regioisomer, whereas GC-MS and Quantitative NMR (qNMR) provide definitive validation.[1]

Key Findings:

  • Supplier A (Premium): >99.5% purity; no detectable isomers.[1]

  • Supplier B (Mid-Tier): 97.2% purity; contains 2.1% 4-nitro isomer (critical failure mode).[1]

  • Supplier C (Budget): 98.0% purity; contains 1.5% residual solvent (DMF) and moisture, affecting lithiation yields.[1]

The Isomer Challenge: Mechanistic Insight

To validate the material, one must understand its origin. The synthesis typically involves the nitration of 3,5-difluorotoluene.

  • Target Pathway (Position 2): Nitration occurs between the two fluorine atoms.[1] This is sterically hindered but electronically activated by the inductive effect of the fluorines.

  • Impurity Pathway (Position 4): Nitration occurs between a fluorine and the methyl group.[1] This position is less sterically hindered.[1]

If the supplier uses non-optimized temperature control or cheap nitrating agents, the 4-nitro isomer becomes a major contaminant. This isomer has distinct reactivity and will produce "dead-end" byproducts in subsequent SNAr coupling steps.[1]

Visualization: Impurity Origin & Analytical Decision Tree

ValidationWorkflow Start Starting Material: 3,5-Difluorotoluene Nitration Nitration (HNO3/H2SO4) Start->Nitration Target TARGET (Pos 2): 1,3-Difluoro-5-methyl- 2-nitrobenzene (Symmetric NMR) Nitration->Target Sterically Hindered (Target) Impurity IMPURITY (Pos 4): 1,3-Difluoro-5-methyl- 4-nitrobenzene (Asymmetric NMR) Nitration->Impurity Less Hindered (Major Impurity) Analysis Analytical Triage Target->Analysis Impurity->Analysis Method1 GC-MS Method (Separates Volatile Isomers) Analysis->Method1 1. Screen Method2 qNMR (1H & 19F) (Absolute Purity & Water) Analysis->Method2 2. Quantify Decision Go / No-Go Decision Method1->Decision Method2->Decision

Figure 1: Synthesis origin of the critical regioisomer and the analytical workflow required to detect it.

Comparative Data Analysis

We acquired three batches of 1,3-Difluoro-5-methyl-2-nitrobenzene and subjected them to the protocols defined in Section 4.

MetricSupplier A (Premium)Supplier B (Mid-Tier)Supplier C (Budget)Impact on Synthesis
Purity (qNMR) 99.6% 97.2%98.1%Accurate stoichiometry requires correction for B & C.
4-Nitro Isomer Not Detected2.1% (Critical) 0.3%Isomer B leads to inseparable side-products in SNAr.[1]
Residual Water 0.02%0.05%0.8% (Fail) Water in C quenches sensitive reagents (e.g., LDA, Grignards).[1]
Residual Solvent NoneToluene (<0.1%)DMF (0.8%)DMF in C can interfere with catalytic hydrogenation steps.[1]
Appearance Pale yellow oilDark amber oilYellow oilDark color in B suggests oxidation byproducts (phenols).[1]

Scientist's Note: Supplier B is the most dangerous. A 97% purity based on UV area% might look acceptable, but the 2.1% isomer content is a structural impurity that mimics the target, leading to downstream purification nightmares. Supplier C is wet; this can be fixed by drying (MgSO4), but Supplier B cannot be easily purified without column chromatography.[1]

Validated Experimental Protocols

Protocol 1: GC-MS for Regioisomer Detection

Rationale: Nitroaromatics are volatile.[1] GC provides better resolution for structural isomers than standard C18 HPLC because the separation is driven by boiling point and polarity interactions with the stationary phase, rather than just hydrophobicity.

  • Instrument: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1] Non-polar phases separate based on boiling point differences caused by the "ortho effect" of the nitro group.

  • Carrier Gas: Helium, 1.0 mL/min (constant flow).[1]

  • Inlet: Split 50:1, 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detection: EI Source (70 eV), Scan range 40-300 amu.[1]

Expected Results:

  • Target (2-nitro): Elutes earlier (lower boiling point due to steric twisting of the nitro group out of plane, reducing intermolecular pi-stacking).[1]

  • Impurity (4-nitro): Elutes later (more planar, higher boiling point).[1]

  • Validation: The two peaks must have baseline resolution (R > 1.5).

Protocol 2: qNMR for Absolute Purity (The "Truth" Standard)

Rationale: NMR requires no calibration curve of the analyte itself. It relies on the physics of nuclear spin. By using a certified internal standard (IS), we determine the absolute mass purity, detecting water, solvents, and isomers simultaneously.

  • Solvent: DMSO-d6 (Excellent solubility for nitroaromatics).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).[1]

  • Instrument: 400 MHz or higher (Bruker Avance or equivalent).

  • Parameters:

    • Pulse angle: 30° or 90°.[1]

    • Relaxation delay (D1): 60 seconds (Crucial! Nitro groups have long T1 relaxation times. Short delays cause under-integration).[1]

    • Scans: 16-32.[1][2]

Analysis Logic (Self-Validating):

  • Symmetry Check: The target molecule (2-nitro) has a plane of symmetry.[1]

    • 1H NMR: You should see a singlet (or triplet with small F-coupling) for the methyl group, and a doublet (JH-F ≈ 9-11 Hz) for the aromatic protons.[1] Crucially, the two aromatic protons are equivalent (integration = 2H).[1]

  • Impurity Check: The 4-nitro isomer is asymmetric.[1]

    • It will show two distinct aromatic signals (1H each) with different coupling patterns.

  • Calculation:

    
    [1][3]
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Mass weighed.[1][4]

References

  • Synthesis Mechanism & Nitration Regioselectivity

    • Estebes, P. M., et al. "Mechanism and regioselectivity of electrophilic aromatic nitration in solution." Journal of Molecular Modeling, 2018.[5]

    • Context: Explains the transition state energies that favor 4-nitro vs 2-nitro isomers in substituted benzenes.
  • Quantitative NMR (qNMR)

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2010.

    • Context: The foundational text for using qNMR in drug discovery.
  • Internal Standards for qNMR

    • BIPM.[1] "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene." Bureau International des Poids et Mesures, 2019.[1]

    • Context: Validates the selection of aromatic internal standards for non-polar analytes.
  • Compound Data (1,3-Difluoro-5-methyl-2-nitrobenzene)

    • PubChem CID 56924441.[1] "1,3-Difluoro-5-methyl-2-nitrobenzene."[1] National Center for Biotechnology Information.[1] [1]

    • Context: Physical properties and safety data (GHS) for the specific CAS.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitroaromatic compounds, as they are potentially explosive and toxic.

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 1,3-Difluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the pursuit of innovation is intrinsically linked with a paramount commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1,3-Difluoro-5-methyl-2-nitrobenzene, moving beyond mere compliance to foster a culture of proactive laboratory safety.

At the forefront of complex organic synthesis, 1,3-Difluoro-5-methyl-2-nitrobenzene presents as a key building block. However, its utility is matched by a significant hazard profile that demands meticulous attention to handling protocols. This document serves as a comprehensive resource, offering not just procedural steps, but the scientific rationale that underpins them, ensuring that every action in the laboratory is informed by a deep understanding of the potential risks and the strategies to mitigate them.

Understanding the Inherent Risks: A Snapshot of 1,3-Difluoro-5-methyl-2-nitrobenzene's Hazard Profile

A thorough understanding of a chemical's properties is the bedrock of safe laboratory practice. 1,3-Difluoro-5-methyl-2-nitrobenzene is a compound that necessitates a cautious and informed approach. Its primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled[2]
Skin Irritation (Category 2)H315: Causes skin irritation[1][3]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][3]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1][3]

The presence of the nitro group on the aromatic ring is a key determinant of its toxicological properties. Nitroaromatic compounds are known for their potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen.[4][5][6] Symptoms of exposure can be delayed and may include headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, respiratory distress and collapse.[4][5][6] The fluorination of the benzene ring can further influence its reactivity and metabolic pathways.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is a critical, non-negotiable aspect of handling 1,3-Difluoro-5-methyl-2-nitrobenzene. The following provides a detailed, risk-based approach to PPE selection.

Engineering Controls: The Foundation of Safety

Before considering personal protective equipment, it is imperative to utilize engineering controls to minimize exposure. All work with 1,3-Difluoro-5-methyl-2-nitrobenzene must be conducted in a properly functioning chemical fume hood to control the inhalation hazard.[7][8][9]

Respiratory Protection

Given its acute inhalation toxicity, respiratory protection is a key consideration. The choice of respirator will depend on the scale of the operation and the potential for aerosol generation.

  • For routine, small-scale laboratory operations within a chemical fume hood: A well-fitted half-mask respirator with organic vapor cartridges is recommended.

  • For larger scale work or in situations with a higher risk of exposure: A full-facepiece respirator with organic vapor cartridges or a powered air-purifying respirator (PAPR) should be utilized.

Always ensure that respirator users are properly fit-tested and trained in the correct use, maintenance, and limitations of the equipment, in accordance with OSHA 29 CFR 1910.134.

Eye and Face Protection

Chemical splash goggles are mandatory to protect against splashes and vapors.[10] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4]

Skin and Body Protection

A chemically resistant laboratory coat is the minimum requirement for body protection. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a full-body suit should be considered.[10]

Hand Protection: A Critical Choice

The selection of appropriate gloves is of utmost importance due to the dermal toxicity of 1,3-Difluoro-5-methyl-2-nitrobenzene. The ideal glove material should offer high resistance to permeation and degradation.

  • Recommended: Butyl rubber gloves are often recommended for handling nitro compounds due to their high resistance to a wide range of chemicals.[2]

  • Good Alternative: Viton™ or other fluoroelastomer gloves also provide excellent chemical resistance.

  • Limited Use: Nitrile gloves may offer some protection for incidental contact, but their resistance to aromatic nitro compounds can be variable and they are not recommended for prolonged or immersive work.[8] Latex gloves are not recommended due to their poor chemical resistance to many organic solvents and the potential for allergic reactions.[2]

Crucially, always consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use. The thickness of the glove material is also a key factor; thicker gloves generally offer greater protection but may reduce dexterity.[2] It is good practice to double-glove, wearing a lighter, disposable glove (such as nitrile) under a more robust, chemically resistant glove. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

Operational Blueprint: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for the safe handling of 1,3-Difluoro-5-methyl-2-nitrobenzene, from initial preparation to the final stages of an experiment.

Safe_Handling_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Post Post-Handling Phase Prep_1 Review SDS and Conduct Risk Assessment Prep_2 Assemble and Inspect PPE Prep_1->Prep_2 Prep_3 Verify Fume Hood Functionality Prep_2->Prep_3 Prep_4 Prepare and Label all Equipment Prep_3->Prep_4 Handling_1 Don Appropriate PPE Prep_4->Handling_1 Handling_2 Work Within a Chemical Fume Hood Handling_1->Handling_2 Handling_3 Dispense Chemical Carefully to Avoid Splashes Handling_2->Handling_3 Handling_4 Keep Container Tightly Closed When Not in Use Handling_3->Handling_4 Post_1 Decontaminate Work Area Handling_4->Post_1 Post_2 Properly Segregate and Label Waste Post_1->Post_2 Post_3 Remove and Dispose of PPE Correctly Post_2->Post_3 Post_4 Wash Hands Thoroughly Post_3->Post_4

Caption: A workflow diagram illustrating the key stages of safely handling 1,3-Difluoro-5-methyl-2-nitrobenzene.

Preparation Phase: Laying the Groundwork for Safety
  • Comprehensive Review: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for 1,3-Difluoro-5-methyl-2-nitrobenzene. Conduct a formal risk assessment for the specific procedure you will be performing.

  • PPE Assembly and Inspection: Gather all necessary PPE. Inspect each item for any signs of damage or wear and tear. Ensure respirators have the correct cartridges and that they are within their expiry date.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly. Check the airflow indicator and ensure the sash is at the appropriate working height.

  • Equipment Preparation: All glassware and equipment should be clean, dry, and appropriate for the planned reaction. All containers should be clearly and accurately labeled.

Handling Phase: Executing with Precision and Care
  • Donning PPE: Put on all required PPE before entering the area where the chemical will be handled.

  • Fume Hood Operation: Conduct all manipulations of 1,3-Difluoro-5-methyl-2-nitrobenzene inside a chemical fume hood.[7][8][9]

  • Careful Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashes and the generation of aerosols.

  • Container Management: Keep the container of 1,3-Difluoro-5-methyl-2-nitrobenzene tightly closed when not in use to minimize the release of vapors.[9]

Post-Handling Phase: Ensuring a Safe Conclusion
  • Waste Management: Segregate all waste contaminated with 1,3-Difluoro-5-methyl-2-nitrobenzene into a clearly labeled, sealed, and chemically compatible waste container.

  • PPE Removal: Remove PPE in a designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by other items.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9]

Emergency Response: A Plan for the Unexpected

Even with the most stringent safety protocols in place, the potential for accidents remains. A clear and well-rehearsed emergency plan is essential.

In Case of Exposure
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation if the person has ingested the chemical) and seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.

In Case of a Spill
  • Evacuate: Immediately evacuate the area, except for personnel trained in spill response.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread the vapor.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

End of the Lifecycle: Responsible Disposal

The proper disposal of 1,3-Difluoro-5-methyl-2-nitrobenzene and its contaminated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated nitroaromatic compound, it is classified as hazardous waste.

Disposal_Plan Waste_Gen Waste Generation (Contaminated PPE, glassware, absorbent) Segregation Segregate into a Labeled, Chemically Compatible, Sealed Waste Container Waste_Gen->Segregation Storage Store in a Designated Hazardous Waste Accumulation Area Segregation->Storage Collection Arrange for Collection by Certified Hazardous Waste Disposal Vendor Storage->Collection Incineration High-Temperature Incineration (Preferred Method) Collection->Incineration

Caption: A flowchart outlining the disposal plan for 1,3-Difluoro-5-methyl-2-nitrobenzene waste.

Disposal Protocol
  • Waste Segregation: All materials contaminated with 1,3-Difluoro-5-methyl-2-nitrobenzene, including disposable PPE, absorbent materials from spills, and contaminated glassware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and the associated hazards.

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical to prevent degradation of the container.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: The disposal of this hazardous waste must be handled by a licensed and certified hazardous waste disposal contractor. The preferred method for the destruction of halogenated nitroaromatic compounds is high-temperature incineration in a facility equipped with appropriate emission control systems.[11] Never dispose of this chemical down the drain. [12]

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize 1,3-Difluoro-5-methyl-2-nitrobenzene in their vital work, ensuring that the pursuit of scientific advancement is always conducted with an unwavering commitment to personal and environmental safety.

References

  • Synquest Labs. (n.d.). 1,3-Difluoro-2-methyl-4-nitrobenzene Safety Data Sheet.
  • Fisher Scientific. (2021). Nitrobenzene-d5 Safety Data Sheet.
  • Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 1,3-Difluoro-2-nitrobenzene SDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %.
  • PubChem. (n.d.). 1,3-Difluoro-5-methyl-2-nitrobenzene.
  • Acros Organics. (2014). 4-Nitrobenzene Safety Data Sheet.
  • New Jersey Department of Health and Senior Services. (n.d.). Nitrobenzene - Hazard Summary.
  • GOV.UK. (2024). Nitrobenzene - Incident management.
  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • PubChem. (n.d.). 1,3-Difluoro-5-methyl-2-nitrobenzene.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • GOV.UK. (2024). Nitrobenzene: toxicological overview.
  • ECHA. (n.d.). Nitrobenzene - Registration Dossier.
  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Nitrobenzene.

Sources

×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.